molecular formula C36H34FN7O2S B12432260 Erk2 IN-1

Erk2 IN-1

Cat. No.: B12432260
M. Wt: 647.8 g/mol
InChI Key: UHRFQLODOGBNCC-BHVANESWSA-N
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Description

Erk2 IN-1 is a useful research compound. Its molecular formula is C36H34FN7O2S and its molecular weight is 647.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H34FN7O2S

Molecular Weight

647.8 g/mol

IUPAC Name

(3S)-N-[3-(4-fluorophenyl)-1H-indazol-5-yl]-3-methylsulfanyl-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C36H34FN7O2S/c1-47-36(35(46)40-29-11-12-31-30(21-29)33(42-41-31)26-7-9-28(37)10-8-26)15-20-43(23-36)22-32(45)44-18-13-25(14-19-44)24-3-5-27(6-4-24)34-38-16-2-17-39-34/h2-13,16-17,21H,14-15,18-20,22-23H2,1H3,(H,40,46)(H,41,42)/t36-/m0/s1

InChI Key

UHRFQLODOGBNCC-BHVANESWSA-N

Isomeric SMILES

CS[C@]1(CCN(C1)CC(=O)N2CCC(=CC2)C3=CC=C(C=C3)C4=NC=CC=N4)C(=O)NC5=CC6=C(C=C5)NN=C6C7=CC=C(C=C7)F

Canonical SMILES

CSC1(CCN(C1)CC(=O)N2CCC(=CC2)C3=CC=C(C=C3)C4=NC=CC=N4)C(=O)NC5=CC6=C(C=C5)NN=C6C7=CC=C(C=C7)F

Origin of Product

United States

Foundational & Exploratory

Erk2 IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Erk2 IN-1, a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2). This document consolidates available biochemical and cellular data, outlines detailed experimental methodologies for assessing ERK2 inhibition, and visualizes the relevant biological pathways and experimental processes.

Introduction to ERK Signaling and Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers. As the final kinase in this cascade, ERK1/2 represents a key node for therapeutic intervention. Inhibiting ERK1/2 can block the downstream signaling that drives oncogenic activity and potentially overcome resistance to upstream inhibitors (e.g., RAF and MEK inhibitors).

This compound (also referred to as Compound 28 in associated literature) is a novel 3(S)-thiomethyl pyrrolidine analog developed as a selective inhibitor of ERK1/2. It is a derivative of the well-characterized ERK inhibitor SCH772984, designed for improved pharmacokinetic properties.

Mechanism of Action

Based on data from its parent compound (SCH772984) and the clinical candidate from the same series (MK-8353), this compound is understood to be an ATP-competitive inhibitor with a dual mechanism of action :

  • Inhibition of Catalytic Activity: this compound binds to the ATP pocket of active, phosphorylated ERK2, preventing the phosphorylation of downstream substrates such as p90 ribosomal S6 kinase (RSK).

  • Inhibition of MEK-mediated Activation: The binding of this compound to unphosphorylated ERK2 induces a conformational change that prevents its phosphorylation and subsequent activation by the upstream kinase MEK1/2.

This dual-action mechanism ensures a more comprehensive shutdown of the ERK signaling pathway compared to inhibitors that only block the catalytic function of already activated ERK.

Below is a diagram illustrating the MAPK/ERK signaling cascade and the points of inhibition by this compound.

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk Phosphorylation erk_p p-ERK1/2 erk->erk_p substrates Cytosolic & Nuclear Substrates (e.g., RSK, ELK1) erk_p->substrates Phosphorylation response Cellular Response (Proliferation, Survival) substrates->response erk2in1 This compound erk2in1->erk Prevents Activation erk2in1->erk_p Inhibits Catalysis G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor 1. Prepare serial dilution of this compound combine 4. Combine enzyme, inhibitor, and substrate/ATP mix prep_inhibitor->combine prep_enzyme 2. Dilute active ERK2 enzyme prep_enzyme->combine prep_atp 3. Prepare Substrate/ [γ-³²P]ATP mix prep_atp->combine incubate 5. Incubate at 30°C combine->incubate terminate 6. Spot onto P81 paper incubate->terminate wash 7. Wash and dry paper terminate->wash quantify 8. Quantify with scintillation counter wash->quantify calculate 9. Calculate % inhibition and IC₅₀ value quantify->calculate G cluster_cell Cell Culture & Treatment cluster_lysis Protein Extraction cluster_wb Western Blot cluster_detect Detection & Analysis plate 1. Plate and grow HT-29 cells treat 2. Treat with This compound plate->treat lyse 3. Lyse cells and collect supernatant treat->lyse quantify_protein 4. Quantify protein concentration (BCA) lyse->quantify_protein sds 5. SDS-PAGE and protein transfer quantify_protein->sds probe 6. Block and probe with primary/secondary Ab sds->probe detect 7. ECL detection and imaging probe->detect analyze 8. Densitometry and IC₅₀ calculation detect->analyze

The Central Role of Erk2 in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Extracellular signal-regulated kinase 2 (Erk2), also known as Mitogen-Activated Protein Kinase 1 (MAPK1), is a pivotal serine/threonine kinase that functions as a terminal effector in the canonical Ras-Raf-MEK-ERK signaling cascade.[1][2][3] This pathway is a central communication hub, translating a vast array of extracellular signals into specific cellular responses.[4][5] Dysregulation of Erk2 activity is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention.[3][6] This guide provides an in-depth examination of Erk2's function, regulation, and downstream effects, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

The MAPK/ERK Signaling Cascade: An Overview

The MAPK/ERK pathway is a highly conserved protein kinase cascade that relays signals from cell surface receptors to intracellular targets.[2][4] The activation of this pathway is typically initiated by the binding of extracellular ligands, such as growth factors (e.g., EGF), to receptor tyrosine kinases (RTKs).[2][7] This event triggers a sequential phosphorylation cascade, forming the core Ras-Raf-MEK-ERK pathway.[1][2]

  • Ras Activation: Ligand binding to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with the guanine nucleotide exchange factor SOS, is recruited to the plasma membrane where it activates the small GTPase Ras by promoting the exchange of GDP for GTP.[2][8][9]

  • Raf Kinase Activation: GTP-bound Ras recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, Raf-1), which are MAP Kinase Kinase Kinases (MAP3Ks).[1][8]

  • MEK Activation: Activated Raf kinases then phosphorylate and activate MEK1 and MEK2 (MAP2K or MKK), which are dual-specificity kinases.[1][5]

  • Erk Activation: Finally, MEK1/2 phosphorylate Erk1 and Erk2 on specific threonine and tyrosine residues, leading to their full activation.[9][10]

Activated Erk2 can then phosphorylate a multitude of substrates in the cytoplasm and nucleus, orchestrating complex cellular programs such as proliferation, differentiation, survival, and migration.[1][11][12]

Figure 1: The canonical MAPK/Erk2 signaling cascade.

Regulation and Subcellular Dynamics of Erk2

Activation Mechanism: Erk2 activation is a tightly controlled process requiring dual phosphorylation by its upstream kinase, MEK1/2.[12] MEK1/2 specifically phosphorylates a threonine (Thr185 in human Erk2) and a tyrosine (Tyr187) residue within the conserved T-E-Y motif in Erk2's activation loop.[12][13] This dual phosphorylation induces a significant conformational change, closing the active site, aligning key catalytic residues, and remodeling the activation loop.[13] This structural rearrangement dramatically enhances Erk2's catalytic efficiency, with the phosphoryl group transfer rate increasing by approximately 60,000-fold.[13]

Inactivation and Signal Termination: The duration and intensity of Erk2 signaling are shaped by the activity of various phosphatases. Dual-specificity phosphatases (DUSPs) can dephosphorylate both the threonine and tyrosine residues, thereby inactivating Erk2.[12] Additionally, tyrosine-specific phosphatases (e.g., PTP-SL) and serine/threonine-specific phosphatases (e.g., PP2A) contribute to signal termination.[12]

Subcellular Localization: In quiescent cells, Erk2 is predominantly located in the cytoplasm.[1][14] Upon activation, a significant portion of phosphorylated Erk2 translocates to the nucleus.[9][12] This nuclear translocation is a critical step, as it allows Erk2 to access and regulate a host of transcription factors, thereby directly influencing gene expression programs.[12]

Downstream Effectors and Cellular Functions

Activated Erk2 phosphorylates a vast repertoire of over 160 known substrates, mediating a wide range of biological functions.[11][15] These targets are located in various subcellular compartments.

  • Nuclear Targets: A primary role of Erk2 is the regulation of gene expression through the phosphorylation of transcription factors. Key nuclear substrates include members of the Ets family (e.g., Elk-1), AP-1 components (c-Jun, c-Fos), and c-Myc.[2][16][17] Phosphorylation of these factors enhances their transcriptional activity, leading to the expression of genes crucial for cell cycle progression (e.g., Cyclin D1), proliferation, and differentiation.[2][18]

  • Cytosolic Targets: In the cytoplasm, Erk2 phosphorylates other kinases, such as the 90-kDa ribosomal S6 kinase (p90RSK), which in turn regulates translation and cell survival.[11][17] Erk2 also targets cytoskeletal components and proteins involved in cell migration and adhesion, such as myosin light chain kinase and focal adhesion kinase.[8]

The diverse array of Erk2 substrates underscores its central role in controlling fundamental cellular processes:

  • Cell Proliferation and Division: Erk2 is essential for the G1 to S-phase transition in the cell cycle.[2][18]

  • Cell Survival: Erk2 signaling can promote cell survival by regulating the activity of Bcl-2 family proteins.[8]

  • Differentiation: Depending on the cellular context and signal duration, Erk2 can drive differentiation in various cell lineages.[11]

  • Cell Migration and Adhesion: By phosphorylating cytoskeletal and focal adhesion proteins, Erk2 plays a role in cell motility.[8][11]

Erk2 in Disease and as a Therapeutic Target

Given its critical role in promoting cell proliferation and survival, hyperactivation of the MAPK/ERK pathway is a frequent event in human cancers.[1][12] Mutations in upstream components, particularly Ras and B-Raf, lead to constitutive activation of Erk2, driving uncontrolled cell growth.[3][6][12] Consequently, Erk2 is an attractive target for anticancer drug development.[3]

Erk2 inhibitors are being actively developed to curb the uncontrolled proliferation of cancer cells in malignancies like melanoma, non-small cell lung cancer, and colorectal cancer.[6] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site to prevent its catalytic activity.[6] Targeting the final kinase in the cascade, Erk2, is a promising strategy to overcome resistance mechanisms that emerge against upstream inhibitors (e.g., Raf or MEK inhibitors).[19]

Quantitative Data

The interactions and inhibition of Erk2 have been quantitatively characterized, providing crucial data for modeling signaling dynamics and for drug development.

Table 1: Binding Affinities of Erk2 with Substrate Proteins Data obtained using surface plasmon resonance for inactive, unphosphorylated Erk2.

SubstrateDocking MotifsKD (μM)Citation
ELK-1DEF and DEJL0.25[15]
RSK-1DEJL0.15[15]
c-FosDEF0.97[15]

Table 2: In Vitro Inhibition of Erk Kinases IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

InhibitorTargetIC50 (μM)Citation
FR180204Erk10.51[10]
FR180204Erk20.33[10]

Experimental Methodologies

Studying Erk2 signaling relies on a set of core biochemical techniques to measure its activation (phosphorylation) and catalytic activity.

A. Western Blotting for Phospho-Erk2 Detection

This is the most common method to assess the activation status of Erk2 by detecting its dually phosphorylated form.

Protocol:

  • Cell Lysis: Prepare total cell extracts from treated and control cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Load 10–20 µL of each sample onto a polyacrylamide gel (a 10% gel is often sufficient).[20][21] Resolve the proteins by electrophoresis at 100–120 V. It is important to run the gel long enough to achieve clear separation of the Erk1 (44 kDa) and Erk2 (42 kDa) bands.[20][22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[20][22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the dually phosphorylated T-E-Y motif of Erk1/2 (e.g., anti-phospho-p44/42 MAPK, 1:1000 to 1:10,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[22][23][24]

  • Washing: Wash the membrane three to four times for 5-10 minutes each with TBST.[22][24]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:5,000 to 1:10,000 dilution) for 1-2 hours at room temperature.[22]

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.[22]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody that detects total Erk1/2 protein.[20][23]

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Electrotransfer (to PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA or Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-Erk1/2) blocking->primary_ab wash1 Wash Steps (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash Steps (TBST) secondary_ab->wash2 detection ECL Detection & Imaging wash2->detection reprobe Strip & Reprobe (anti-total-Erk) detection->reprobe end Data Analysis detection->end reprobe->end

Figure 2: Standard workflow for Western blot analysis of Erk2 phosphorylation.

B. In Vitro Kinase Assay

Kinase assays directly measure the catalytic activity of Erk2 by quantifying the phosphorylation of a known substrate, such as Myelin Basic Protein (MBP).

Radiometric Assay Protocol:

  • Reaction Setup: Prepare a reaction mixture in a final volume of 25 µL containing kinase buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂), a known concentration of Erk2 enzyme, and the substrate (e.g., MBP, 200 ng/µL).[25][26]

  • Initiate Reaction: Start the reaction by adding ATP mix containing radiolabeled [γ-³²P]ATP. A typical final concentration is 50 µM ATP.[26]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 28-30°C) for a defined period (e.g., 15-30 minutes).[25] Optimal incubation times and enzyme concentrations should be determined empirically.[26]

  • Quench Reaction: Stop the reaction by adding a quench buffer or by spotting the reaction mixture onto phosphocellulose paper.[25]

  • Washing: Wash the phosphocellulose filters extensively with a wash buffer (e.g., 1 mM potassium phosphate buffer) to remove excess unincorporated [γ-³²P]ATP.[25]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of phosphate incorporation is determined relative to ATP standards.[25]

  • Data Analysis: Analyze the data to determine kinetic parameters such as Km and kcat by fitting the results to the Michaelis-Menten equation.[25]

Kinase_Assay_Workflow start Prepare Reaction Mix (Buffer, Erk2, Substrate) initiate Initiate Reaction (Add [γ-³²P]ATP) start->initiate incubate Incubate (30°C, 15-30 min) initiate->incubate quench Stop Reaction & Spot (onto P81 paper) incubate->quench wash Wash Filters (Remove free ³²P-ATP) quench->wash count Scintillation Counting (Measure incorporated ³²P) wash->count end Kinetic Analysis (Calculate Km, kcat) count->end

Figure 3: Workflow for a radiometric in vitro Erk2 kinase assay.

References

An In-Depth Technical Guide to the Selectivity of a Potent Erk2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and characterization of a potent and selective pyrazolylpyrrole-based inhibitor of Extracellular signal-regulated kinase 2 (Erk2). As no publicly available data exists for a compound designated "Erk2 IN-1," this document will focus on a well-characterized exemplar, compound 6p , described in the publication "Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors." This guide will delve into its binding affinity, kinase selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Core Concepts: The MAPK/Erk Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The Ras-Raf-MEK-Erk cascade is a central component of this network.

Extracellular signals, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf), which in turn phosphorylate and activate MEK1 and MEK2 (MAPK/Erk kinases). MEK1/2 are dual-specificity kinases that activate Erk1 and Erk2 by phosphorylating conserved threonine and tyrosine residues in their activation loop. Activated Erk1/2 then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response. Dysregulation of this pathway is a hallmark of many cancers, making its components, including Erk2, attractive targets for therapeutic intervention.

MAPK_Erk_Signaling_Pathway cluster_nucleus Nucleus extracellular_signal Extracellular Signal (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) extracellular_signal->rtk ras Ras rtk->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk Erk1/2 mek->erk Phosphorylates cytoplasmic_substrates Cytoplasmic Substrates erk->cytoplasmic_substrates Phosphorylates nuclear_substrates Nuclear Substrates erk->nuclear_substrates Phosphorylates cellular_response Cellular Response (Proliferation, Survival, etc.) cytoplasmic_substrates->cellular_response nuclear_substrates->cellular_response inhibitor Pyrazolylpyrrole Inhibitor (6p) inhibitor->erk

Figure 1: The MAPK/Erk Signaling Pathway and the point of inhibition by the pyrazolylpyrrole compound 6p.

Data Presentation: Selectivity Profile of Pyrazolylpyrrole Inhibitor 6p

The selectivity of a kinase inhibitor is paramount to its potential as a therapeutic agent, as off-target effects can lead to toxicity. Compound 6p has been profiled against a panel of kinases to determine its selectivity. The data is presented below in terms of the inhibitory constant (Ki).

Kinase TargetKi (µM)Selectivity vs. Erk2
Erk2 0.002 1x
PKA0.39195x
FLT30.75375x
SRC1.1550x
LCK1.2600x
AKT31.8900x
GSK33.31650x
KDR3.91950x
JNK34.02000x
AURA>4>2000x
CDK2>4>2000x
MEK1>4>2000x
p38α>4>2000x

Data sourced from Aronov et al., J. Med. Chem. 2007, 50, 6, 1280–1287.

In addition to its high potency against Erk2, compound 6p also demonstrates significant activity in a cellular context.

Cell LineAssay TypeIC50 (µM)
Colo205Cellular Proliferation0.54

Data sourced from Aronov et al., J. Med. Chem. 2007, 50, 6, 1280–1287.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments used to characterize the pyrazolylpyrrole inhibitor 6p .

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Erk2 in a purified system.

Objective: To determine the in vitro potency (Ki) of the inhibitor against Erk2 and other kinases.

Materials:

  • Recombinant human Erk2 enzyme (activated)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄)

  • Test compound (e.g., pyrazolylpyrrole 6p) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer.

  • Add the test compound dilution to the wells.

  • Add the recombinant Erk2 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.

  • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Biochemical_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - Inhibitor Dilutions - Erk2 Enzyme - Substrate/ATP Mix start->prepare_reagents plate_setup Plate Setup: Add buffer and inhibitor to 96-well plate prepare_reagents->plate_setup enzyme_addition Add Erk2 Enzyme and Pre-incubate plate_setup->enzyme_addition reaction_initiation Initiate Reaction: Add MBP and [γ-³³P]ATP enzyme_addition->reaction_initiation incubation Incubate at 30°C reaction_initiation->incubation reaction_termination Terminate Reaction incubation->reaction_termination filtration Transfer to Filter Plate and Wash reaction_termination->filtration scintillation_counting Add Scintillant and Read on Counter filtration->scintillation_counting data_analysis Data Analysis: Calculate % Inhibition and IC50/Ki scintillation_counting->data_analysis end End data_analysis->end

Figure 2: Workflow for the biochemical kinase inhibition assay.
Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are known to be dependent on the MAPK/Erk pathway.

Objective: To determine the in-cellulo potency (IC50) of the inhibitor in a relevant cancer cell line.

Materials:

  • Colo205 human colorectal cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., pyrazolylpyrrole 6p) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader

Procedure:

  • Seed Colo205 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in the complete growth medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Measure the absorbance or luminescence using a plate reader.

  • The signal is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the Erk2 protein, offering insights into the molecular basis of its potency and selectivity.

Objective: To determine the co-crystal structure of the inhibitor in complex with Erk2.

Materials:

  • Purified, high-concentration recombinant human Erk2 protein

  • Test compound (e.g., pyrazolylpyrrole 6p)

  • Crystallization buffer screens

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

  • Protein Expression and Purification: Express recombinant human Erk2 (often a construct that is amenable to crystallization) in a suitable expression system (e.g., E. coli). Purify the protein to a high degree of homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

  • Co-crystallization:

    • Concentrate the purified Erk2 protein to a high concentration (e.g., 5-10 mg/mL).

    • Incubate the concentrated Erk2 with a molar excess of the test compound.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex with a variety of crystallization buffer conditions.

  • Crystal Harvesting and Data Collection:

    • Once crystals appear, they are carefully harvested and cryo-cooled in liquid nitrogen after being soaked in a cryoprotectant solution to prevent ice formation.

    • Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement, using a known structure of Erk2 as a search model.

    • Build the inhibitor into the electron density map and refine the structure to obtain a high-resolution model of the Erk2-inhibitor complex.

    • Analyze the interactions between the inhibitor and the protein to understand the binding mode.

Logical_Relationship_of_Assays biochemical_assay Biochemical Kinase Assay potency In Vitro Potency (Ki) biochemical_assay->potency selectivity Kinase Selectivity biochemical_assay->selectivity cellular_assay Cellular Proliferation Assay cellular_efficacy Cellular Efficacy (IC50) cellular_assay->cellular_efficacy crystallography X-ray Crystallography binding_mode Binding Mode & Mechanism of Action crystallography->binding_mode sar Structure-Activity Relationship (SAR) potency->sar selectivity->sar cellular_efficacy->sar binding_mode->sar

Figure 3: Logical relationship of the experimental assays in the characterization of an Erk2 inhibitor.

Conclusion

The pyrazolylpyrrole compound 6p serves as an excellent case study for understanding the key attributes of a selective Erk2 inhibitor. Its high potency, significant selectivity over other kinases, and demonstrated cellular activity underscore its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting the MAPK/Erk pathway. The combination of biochemical, cellular, and structural biology approaches provides a robust framework for the comprehensive characterization of kinase inhibitors, enabling a deeper understanding of their mechanism of action and guiding future drug discovery efforts.

An In-Depth Technical Guide to SCH772984 as a Chemical Probe for ERK2 Function

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SCH772984, a potent and highly selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Due to its well-defined characteristics, SCH772984 serves as an exemplary chemical probe for elucidating the multifaceted functions of ERK2 in cellular signaling, disease pathology, and therapeutic intervention.

Introduction to ERK2 and Chemical Probes

Extracellular signal-regulated kinase 2 (ERK2), along with its closely related isoform ERK1, is a critical serine/threonine protein kinase at the terminus of the mitogen-activated protein kinase (MAPK) signaling cascade (often referred to as the RAS/RAF/MEK/ERK pathway).[1][2] This pathway is a central regulator of a vast array of cellular processes, including proliferation, differentiation, survival, and migration.[2] Dysregulation of the MAPK/ERK pathway is a frequent event in many human cancers, making its components, particularly ERK1/2, prime targets for therapeutic development.[1]

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the interrogation of that protein's biological function. An ideal chemical probe possesses high potency, well-characterized selectivity, and a clear mechanism of action. SCH772984 fulfills these criteria, making it an invaluable tool for researchers studying ERK2-dependent signaling.[3][4]

SCH772984: Potency and Selectivity

SCH772984 is a potent, ATP-competitive inhibitor that demonstrates high selectivity for ERK1 and ERK2 over other kinases. Its dual-mechanism of action, which includes preventing the phosphorylation of ERK by its upstream kinase MEK, contributes to its profound inhibitory effects.[3][4]

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of SCH772984.

Table 1: Biochemical Potency of SCH772984

Target Kinase IC₅₀ (nM) Comments
ERK2 (MAPK1) 1 High-potency primary target.[4]
ERK1 (MAPK3) 4 High-potency primary target.[4]
MEK1 >10,000 Demonstrates high selectivity against the direct upstream activator.[3]
BRAF >10,000 High selectivity against upstream kinase.[4]
CRAF >10,000 High selectivity against upstream kinase.[4]

| p90 RSK | - | Does not directly inhibit RSK, but blocks its phosphorylation in cells.[4] |

Table 2: Kinase Selectivity Profile of SCH772984

Off-Target Kinase % Inhibition at 1 µM Comments
CLK2 65% Minimal off-target activity at concentrations significantly higher than its ERK1/2 IC₅₀.[3]
FLT4 (VEGFR3) 60% [3]
GSG2 (Haspin) 51% [3]
MAP4K4 (HGK) 71% [3]
MINK1 66% [3]
PRKD1 (PKC mu) 50% [3]

| TTK | 62% |[3] |

Table 3: Cellular Activity of SCH772984

Cell Line Genotype Cellular Assay IC₅₀ / EC₅₀ (nM)
A375 BRAF V600E p-RSK Inhibition < 500
Various BRAF-mutant lines BRAF mutation Cell Proliferation < 500 (in ~88% of lines)[4]

| Various RAS-mutant lines | RAS mutation | Cell Proliferation | < 500 (in ~49% of lines)[4] |

Signaling Pathways and Mechanism of Action

The canonical MAPK/ERK pathway is initiated by extracellular signals that activate cell surface receptors, leading to the activation of RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which are the dual-specificity kinases that phosphorylate ERK1/2 on threonine and tyrosine residues (Thr185/Tyr187 in ERK2) within the T-E-Y motif, leading to its activation.[5]

MAPK/ERK Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates (e.g., RSK, ELK1) ERK->Substrates Response Cellular Response (Proliferation, Survival, etc.) Substrates->Response Inhibitor SCH772984 Inhibitor->ERK

Caption: The RAS/RAF/MEK/ERK signaling cascade with inhibition by SCH772984.

SCH772984 exhibits a unique, dual mechanism of action. It is an ATP-competitive inhibitor, binding to the kinase domain of ERK1/2 to block substrate phosphorylation.[6] Uniquely, it also prevents the activating phosphorylation of ERK by MEK, effectively locking ERK in an inactive state.[3][4] This dual inhibition leads to a more profound and sustained suppression of the pathway.

Mechanism of SCH772984 Inhibition

Inhibition_Mechanism cluster_activation Standard ERK Activation cluster_inhibition Inhibition by SCH772984 MEK Active MEK1/2 ERK_inactive Inactive ERK2 MEK->ERK_inactive Phosphorylates (T185/Y187) ERK_active Active p-ERK2 ERK_inactive->ERK_active pSubstrate Phosphorylated Substrate ERK_active->pSubstrate Phosphorylates ATP1 ATP Substrate Substrate (e.g., RSK) Inhibitor SCH772984 ERK_inactive2 Inactive ERK2 Inhibitor->ERK_inactive2 1. Binds ATP pocket MEK2 Active MEK1/2 MEK2->ERK_inactive2 2. Blocks phosphorylation ATP2 ATP

Caption: Dual mechanism of ERK2 inhibition by the chemical probe SCH772984.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the activity of an ERK2 chemical probe like SCH772984.

Protocol 1: In Vitro ERK2 Kinase Assay (IC₅₀ Determination)

This protocol describes a luminescent kinase assay, such as ADP-Glo™, to measure the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant active ERK2 enzyme

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]

  • Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., Erktide)[8]

  • ATP solution

  • SCH772984 or other test inhibitor, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of SCH772984 in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

  • Enzyme Preparation: Dilute the active ERK2 enzyme to the desired working concentration in cold Kinase Buffer.

  • Enzyme Addition: Add the diluted ERK2 enzyme solution (e.g., 2 µL) to all wells except the background controls.[7]

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/ATP mix in Kinase Buffer. Add this mix (e.g., 2 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Kₘ for ERK2 (approx. 1.7 µM).[9]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Subtract the background reading, normalize the data to the DMSO control, and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Western Blotting for Cellular ERK2 Pathway Inhibition

This protocol measures the phosphorylation of the direct ERK2 substrate, RSK, as a readout of cellular ERK2 activity.

Materials:

  • Cancer cell line with an active MAPK pathway (e.g., A375, BRAF V600E)

  • Complete cell culture medium and serum-free medium

  • SCH772984

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-RSK (p-RSK), anti-total RSK, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-Actin).

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. The next day, serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Treat cells with a dose-response of SCH772984 (e.g., 0, 10, 100, 1000 nM) for 1-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-RSK) overnight at 4°C, diluted in Blocking Buffer.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the signal, the membrane can be stripped and re-probed for total RSK, total ERK, and a loading control like Actin.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-RSK signal to the total RSK or Actin signal.

Protocol 3: Cell Proliferation Assay

This protocol uses a resazurin-based reagent (like Alamar Blue) to measure cell viability and proliferation over time.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • SCH772984

  • 96-well clear-bottom, black-walled plates

  • Alamar Blue or similar cell viability reagent

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: The next day, treat the cells with a serial dilution of SCH772984. Include DMSO-only controls.

  • Incubation: Incubate the plates for an extended period (e.g., 72-96 hours) under standard cell culture conditions.[9]

  • Viability Measurement:

    • Add Alamar Blue reagent (typically 10% of the media volume) to each well.

    • Incubate for 2-4 hours, protected from light.

    • Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis: Subtract the background (media-only wells), normalize the data to the DMSO control wells, and plot the percent viability against the log of the inhibitor concentration. Calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel ERK2 chemical probe.

Experimental_Workflow start Hypothesis: Compound X inhibits ERK2 biochem Biochemical Assay: Determine IC₅₀ for ERK2 start->biochem selectivity Kinome Selectivity Screen: Assess off-target binding biochem->selectivity cellular_target Cellular Target Engagement: Western Blot for p-RSK selectivity->cellular_target cellular_phenotype Cellular Phenotypic Assay: Proliferation / Viability cellular_target->cellular_phenotype in_vivo In Vivo Model: Test for efficacy in xenograft models cellular_phenotype->in_vivo conclusion Conclusion: Compound X is a valid chemical probe for ERK2 in_vivo->conclusion

References

The Biological Impact of ERK1/2 Inhibitor 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal serine/threonine kinases within the mitogen-activated protein kinase (MAPK) signaling cascade, playing a central role in cell proliferation, differentiation, and survival.[1] Dysregulation of the ERK pathway is a frequent driver of oncogenesis, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the biological effects of a potent and selective dual-mechanism ERK1/2 inhibitor, commonly referred to as ERK1/2 inhibitor 1 or Compound 27.

Mechanism of Action

ERK1/2 inhibitor 1 is an orally bioavailable small molecule that exhibits a dual mechanism of action. It not only competitively inhibits the catalytic activity of both ERK1 and ERK2 in an ATP-dependent manner but also uniquely modulates the phosphorylation of ERK1/2 by its upstream kinase, MEK.[2] This dual activity leads to a more profound and sustained inhibition of the ERK signaling pathway. X-ray crystallography studies have revealed that this inhibitor binds to a distinct, induced binding pocket in ERK2, contributing to its high selectivity and potency.[1][3]

Quantitative Biological Activity

The inhibitory and anti-proliferative activities of ERK1/2 inhibitor 1 have been quantified in various biochemical and cellular assays.

ParameterTarget/Cell LineValueReference
Biochemical IC50 ERK160% inhibition at 1 nM[4]
ERK23.0 nM[4][5]
Anti-proliferative IC50 A375 (BRAF V600E mutant melanoma)4.9 nM[4]
Colo205 (BRAF V600E mutant colorectal)7.5 nM[4]
Cellular pRSK IC50 A375Not explicitly quantified, but potent inhibition observed at low nM concentrations[2]
Cellular pERK Inhibition Multiple cell linesDose-dependent inhibition[1]
ERK2 Protein Reduction HCT116, A375, Capan-1Significant decrease in abundance after 24h treatment[6]

Key Biological Effects

Inhibition of ERK1/2 by this compound triggers a cascade of downstream biological effects, ultimately leading to anti-tumor activity.

  • Inhibition of Downstream Signaling: The inhibitor effectively suppresses the phosphorylation of downstream ERK1/2 substrates, such as Ribosomal S6 Kinase (RSK), which is critical for cell growth and proliferation.[2]

  • Anti-proliferative Activity: By blocking the ERK pathway, the inhibitor potently curtails the proliferation of cancer cell lines harboring BRAF mutations, which are dependent on this pathway for their growth.[4]

  • Induction of Tumor Regression: In preclinical xenograft models using BRAF mutant cancer cells, oral administration of ERK1/2 inhibitor 1 has been shown to lead to significant tumor regression.[2]

  • Selective Degradation of ERK2: Interestingly, treatment with this inhibitor has been observed to induce the ubiquitylation and subsequent proteasome-dependent degradation of ERK2, but not ERK1, in various cancer cell lines.[6] This suggests a potential for a more sustained and isoform-selective therapeutic effect.

  • Synergistic Effects: In acute myeloid leukemia (AML) models, this inhibitor has demonstrated synergistic anti-leukemic activity when combined with other targeted agents like 5-azacitidine, venetoclax (ABT-199), and quizartinib (AC220).[7]

  • Mitochondrial Dynamics: The inhibitor has been shown to impact mitochondrial dynamics in AML cells, leading to increased mitochondrial reactive oxygen species and altered mitochondrial morphology, suggesting an effect on cancer cell metabolism and stemness.[7]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the points of intervention by ERK1/2 inhibitor 1.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Downstream Downstream Targets (e.g., RSK, Transcription Factors) ERK->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor ERK1/2 Inhibitor 1 Inhibitor->ERK Catalytic Inhibition & Modulation of Phosphorylation

Caption: The RAS/RAF/MEK/ERK signaling cascade and the dual inhibitory action of ERK1/2 inhibitor 1.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Biochemical Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay is used to determine the direct inhibitory effect of the compound on the kinase activity of ERK1 and ERK2.

  • Reagents: Recombinant active ERK1 or ERK2 enzyme, a suitable substrate peptide (e.g., a biotinylated peptide derived from a known ERK substrate like Elk-1), ATP, and a europium-labeled anti-phospho-substrate antibody.

  • Procedure:

    • The inhibitor is serially diluted and incubated with the ERK enzyme in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the detection reagents (e.g., streptavidin-allophycocyanin and the europium-labeled antibody) are added.

    • After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Proliferation Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., A375, Colo205) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the ERK1/2 inhibitor for a specified duration (e.g., 96 hours).

  • Assay:

    • Alamar Blue reagent (resazurin) is added to each well.

    • Plates are incubated for a few hours, during which viable, metabolically active cells reduce resazurin to the fluorescent resorufin.

    • Fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 for anti-proliferative activity is determined by plotting the percentage of cell viability against the inhibitor concentration.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the inhibitor's effect on the phosphorylation of ERK and its downstream targets within cells.

  • Cell Lysis: Cells are treated with the inhibitor for a specific time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and total RSK. A loading control antibody (e.g., GAPDH or β-actin) is also used.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Western_Blot_Workflow A Cell Treatment with ERK1/2 Inhibitor 1 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with Specific Antibodies (p-ERK, p-RSK, etc.) E->F G Signal Detection and Analysis F->G

Caption: A streamlined workflow for Western blot analysis of ERK pathway inhibition.

Conclusion

ERK1/2 inhibitor 1 (Compound 27) represents a significant advancement in the targeted inhibition of the MAPK pathway. Its dual mechanism of action, potent biological activity against ERK-dependent cancers, and favorable oral bioavailability make it a compelling candidate for further preclinical and clinical investigation. The detailed understanding of its biological effects and the established experimental protocols provide a solid foundation for researchers and drug developers to explore its full therapeutic potential.

References

In-Depth Technical Guide: Cellular Target Engagement of ERK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a pivotal regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a hallmark of numerous cancers, making ERK2 a prime therapeutic target.[3] This technical guide provides an in-depth overview of the methods used to assess the cellular target engagement of ERK2 inhibitors, using a representative ATP-competitive inhibitor as a case study. Understanding how these inhibitors interact with ERK2 within the complex cellular environment is crucial for the development of effective cancer therapeutics.

The core of the ERK signaling pathway consists of a three-tiered kinase cascade: Raf, MEK, and ERK.[1] Growth factors and other stimuli activate cell surface receptors, leading to the activation of Ras, which in turn recruits and activates Raf kinases. Raf then phosphorylates and activates MEK, which subsequently phosphorylates ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation.[1][2] Activated ERK can then translocate to the nucleus to phosphorylate transcription factors or remain in the cytoplasm to regulate other proteins, thereby controlling a wide array of cellular functions.[4]

ERK2 inhibitors are small molecules designed to block the kinase activity of ERK2, thereby inhibiting the downstream signaling events that promote cancer cell proliferation and survival.[3] The majority of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the transfer of phosphate to its substrates.[3][5] This guide will detail the experimental protocols and data analysis for key assays used to quantify the cellular target engagement and functional effects of these inhibitors.

ERK2 Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from the cell surface to the nucleus.

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p Cytoplasmic_Targets Cytoplasmic Targets ERK->Cytoplasmic_Targets Nuclear_Targets Nuclear Targets (Transcription Factors) ERK->Nuclear_Targets Inhibitor Erk2 IN-1 (ATP-Competitive Inhibitor) Inhibitor->ERK Proliferation Cell Proliferation, Survival, Differentiation Cytoplasmic_Targets->Proliferation Nuclear_Targets->Proliferation

Figure 1: Simplified ERK/MAPK Signaling Pathway and the site of action for an ATP-competitive ERK2 inhibitor.

Quantitative Data on ERK2 Inhibitor Activity

The potency of ERK2 inhibitors is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound. Below is a summary of representative data for a potent and selective ERK1/2 inhibitor, SCH772984.

Assay TypeTargetCell LineIC50 (nM)Reference(s)
Biochemical Assays
Kinase AssayERK1N/A4[5]
Kinase AssayERK2N/A1[5]
Cellular Assays
p-RSK InhibitionERK1/2HCT1161.7[6]
p-RSK InhibitionERK1/2A3752.2[6]
Anti-proliferationN/AA37513[6]
Anti-proliferationN/AHCT11632[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ERK2 inhibitor target engagement. The following sections provide protocols for key experiments.

Western Blot for Phospho-ERK (p-ERK) Inhibition

Western blotting is a fundamental technique to measure the inhibition of ERK2 activity in cells by detecting the phosphorylation state of ERK1/2 and its downstream substrates.

Experimental Workflow:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., A375, HCT116) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-total ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Figure 2: Workflow for Western Blot analysis of p-ERK inhibition.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116 or A375) and allow them to adhere overnight. Treat cells with various concentrations of the ERK2 inhibitor or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of an inhibitor to its target protein.[7]

Logical Relationship of NanoBRET Assay:

NanoBRET_Logic Erk2_NLuc Erk2-NanoLuc (Energy Donor) Binding_Complex Erk2-NLuc + Tracer Erk2_NLuc->Binding_Complex Tracer Fluorescent Tracer (Energy Acceptor) Tracer->Binding_Complex Inhibitor This compound (Test Compound) Displacement Inhibitor Displaces Tracer Inhibitor->Displacement BRET_Signal High BRET Signal Binding_Complex->BRET_Signal Binding_Complex->Displacement Low_BRET Low BRET Signal Displacement->Low_BRET

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Transfection: Transfect HEK293 cells with a vector encoding for an ERK2-NanoLuc® fusion protein.

  • Cell Plating: Plate the transfected cells into a 96-well plate.

  • Compound Treatment: Add serial dilutions of the ERK2 inhibitor to the cells and incubate.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP pocket of ERK2.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • Signal Detection: Measure the BRET signal using a luminometer.

  • Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Assay

Biochemical kinase assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified ERK2.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified active ERK2, a specific substrate (e.g., myelin basic protein or a peptide substrate), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the ERK2 inhibitor to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., with ³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[8]

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

The comprehensive evaluation of ERK2 inhibitor target engagement in a cellular context requires a multi-faceted approach. Biochemical assays provide initial data on the direct inhibitory potency of a compound, while cellular assays such as Western blotting for phospho-ERK and NanoBRET™ offer crucial insights into the inhibitor's ability to access its target in live cells and exert a functional effect on the signaling pathway. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel ERK2-targeted therapies for the treatment of cancer. The rigorous application of these methodologies is essential for validating on-target activity and building confidence in the therapeutic potential of new ERK2 inhibitors.

References

Unveiling the ERK2 Signalosome: A Technical Guide to Downstream Target Discovery Using a Potent Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification and validation of downstream targets of the Extracellular signal-regulated kinase 2 (ERK2) using a potent and selective inhibitor, herein referred to as Erk2 IN-1. This guide details the underlying principles, experimental workflows, and data interpretation necessary for leveraging this powerful chemical probe to dissect the intricate signaling networks governed by ERK2.

Introduction to ERK2 and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, translating extracellular cues into a wide array of cellular responses, including proliferation, differentiation, survival, and apoptosis.[1][2] The ERK1/2 cascade, a central branch of the MAPK pathway, is often dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention.[3][4] This cascade is traditionally depicted as a linear series of phosphorylation events: a signal activates Ras, which in turn activates Raf kinases (MAP3K), followed by MEK1/2 (MAP2K), and finally ERK1/2 (MAPK).[2]

Activated ERK2, a serine/threonine kinase, phosphorylates a vast number of substrates in both the cytoplasm and the nucleus, orchestrating a complex network of downstream signaling events.[2][5] The identification of these substrates is crucial for understanding the multifaceted roles of ERK2 and for the development of targeted therapies. The use of highly selective inhibitors provides a powerful approach to acutely block ERK2 activity, enabling the precise identification of its direct downstream phosphorylation targets through phosphoproteomic analysis.

This compound: A Potent Chemical Probe for Target Identification

This compound is a potent and selective inhibitor of ERK2, functioning as an ATP-competitive inhibitor.[3][6] By binding to the ATP pocket of ERK2, it prevents the phosphorylation of its downstream substrates, effectively silencing the signaling output of the kinase.[3] Its high potency and selectivity make it an ideal tool for dissecting ERK2-specific phosphorylation events within the complex cellular environment.

Table 1: Inhibitory Activity of Representative ERK2 Inhibitors
InhibitorTarget(s)IC50 (nM)Mechanism of Action
This compound (representative)ERK23.0ATP-competitive
ERK-IN-2ERK21.8Not specified
SCH772984ERK1/ERK24/1ATP-competitive
Ulixertinib (BVD-523)ERK1/ERK2<0.3 (for ERK2)Reversible, ATP-competitive
LY3214996ERK1/ERK25ATP-competitive

This table presents IC50 values for several potent ERK inhibitors to provide context for the efficacy of such compounds. "this compound" is used here to represent a highly potent inhibitor with characteristics similar to those listed.[4][6][7][8]

Core Signaling Pathway and Experimental Logic

The fundamental logic for identifying downstream targets of Erk2 using this compound is to compare the phosphoproteome of cells in the presence and absence of the inhibitor. A direct substrate of Erk2 will show a significant decrease in phosphorylation at a specific site upon treatment with this compound.

cluster_upstream Upstream Activation cluster_core Core Kinase & Inhibitor cluster_downstream Downstream Targets GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK2 Erk2 (MAPK) MEK->ERK2 p Cytosolic_Substrates Cytosolic Substrates (e.g., RSK) ERK2->Cytosolic_Substrates p Nuclear_Substrates Nuclear Substrates (e.g., Transcription Factors) ERK2->Nuclear_Substrates p Inhibitor This compound Inhibitor->ERK2 Inhibition Cellular_Response1 Cellular_Response1 Cytosolic_Substrates->Cellular_Response1 Cellular Response Gene_Expression Gene_Expression Nuclear_Substrates->Gene_Expression Gene Expression Cellular_Response2 Cellular_Response2 Gene_Expression->Cellular_Response2 Cellular Response

Caption: The canonical MAPK/ERK2 signaling cascade and the point of intervention with this compound.

Experimental Workflow for Target Identification

A quantitative phosphoproteomics approach is the state-of-the-art method for the unbiased, large-scale identification of kinase substrates. The following workflow outlines the key steps for identifying Erk2 downstream targets using this compound.

A 1. Cell Culture & Stimulation (e.g., with growth factor to activate ERK pathway) B 2. Treatment - Vehicle (DMSO) - this compound A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Digestion (e.g., with Trypsin) C->D E 5. Phosphopeptide Enrichment (e.g., IMAC, TiO2) D->E F 6. LC-MS/MS Analysis (Quantitative Phosphoproteomics) E->F G 7. Data Analysis - Peptide Identification - Phosphosite Localization - Quantification F->G H 8. Bioinformatic Filtering - Fold Change (Inhibitor vs. Vehicle) - Statistical Significance (p-value) - Consensus Motif Analysis G->H I 9. Candidate Substrate List H->I

Caption: Experimental workflow for identifying Erk2 downstream targets using this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture, Stimulation, and Inhibition
  • Cell Seeding: Plate cells (e.g., HeLa, NIH3T3, or a cancer cell line with a known activating mutation upstream of ERK2) at a density that will result in 80-90% confluency at the time of harvest.

  • Serum Starvation: Once cells are attached, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step reduces basal ERK activity.

  • Inhibition: Pre-treat the cells with this compound at a final concentration of 10-100x its IC50 (e.g., 30-300 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) to induce robust ERK2 activation in the control cells.

  • Harvesting: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse them directly on the plate with a urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with phosphatase and protease inhibitors). Scrape the cells, collect the lysate, and sonicate to shear DNA and ensure complete lysis.

Protocol 2: Phosphopeptide Enrichment using IMAC
  • Protein Quantification and Digestion: Determine the protein concentration of the lysates (e.g., using a BCA assay). Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with an appropriate protease (e.g., Lys-C followed by Trypsin).

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • IMAC Enrichment:

    • Acidify the peptide solution with acetic acid.

    • Load the peptides onto a pre-equilibrated Immobilized Metal Affinity Chromatography (IMAC) column charged with Fe³⁺ ions.

    • Wash the column extensively with a low-pH wash buffer to remove non-phosphorylated peptides.

    • Elute the phosphopeptides using a high-pH buffer (e.g., 500 mM phosphate buffer or a basic solution).

  • Final Desalting: Desalt the enriched phosphopeptides using a C18 tip or cartridge prior to mass spectrometry analysis.

Protocol 3: Quantitative Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

  • Data Processing: Process the raw mass spectrometry data using a software suite like MaxQuant.[9] This involves peptide identification, protein grouping, and label-free quantification (LFQ) or quantification based on isotopic labels (if used).

  • Bioinformatic Filtering:

    • Filter the list of quantified phosphosites to include only those with a significant decrease in abundance (e.g., >2-fold change) in the this compound treated sample compared to the vehicle control.

    • Perform a statistical test (e.g., t-test) and apply a significance threshold (e.g., p-value < 0.05).

    • Analyze the sequences of the regulated phosphopeptides for the presence of the ERK consensus phosphorylation motif (P-X-S/T-P).

Table 2: Example Structure for Phosphoproteomics Data Output
ProteinGenePhosphositeFold Change (Inhibitor/Vehicle)p-valueConsensus Motif
Protein AGENEAS1230.250.001P-L-S-P
Protein BGENEBT4560.400.012P-V-T-P
Protein CGENECS780.950.850N/A
Protein DGENEDY900.300.005P-M-S-P

This table illustrates how the final data can be structured to highlight potential Erk2 substrates (Proteins A, B, and D) based on a significant decrease in phosphorylation and the presence of a consensus motif.

Validation of Candidate Substrates

Following the identification of a list of high-confidence candidate substrates, it is essential to validate them through orthogonal biochemical assays.

Protocol 4: In Vitro Kinase Assay
  • Reagents: Obtain recombinant active ERK2 and the purified candidate substrate protein (or a peptide corresponding to the identified phosphorylation site).

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, ATP (including [γ-³²P]ATP for radiometric detection or cold ATP for detection by Western blot), the substrate protein, and active ERK2.

  • Inhibition Control: Set up a parallel reaction that includes this compound to confirm that the observed phosphorylation is ERK2-dependent.

  • Incubation: Incubate the reactions at 30°C for 30-60 minutes.

  • Detection:

    • Radiometric: Stop the reaction by adding SDS-PAGE loading buffer, run the samples on an SDS-PAGE gel, and detect the incorporated ³²P by autoradiography.

    • Western Blot: Stop the reaction and run on an SDS-PAGE gel. Transfer to a membrane and blot with a phospho-specific antibody for the identified site, if available. Alternatively, Phos-tag™ SDS-PAGE can be used to visualize a mobility shift of the phosphorylated protein, which can then be detected by an antibody against the total protein.[10]

Protocol 5: In-Cell Validation by Western Blot
  • Cell Treatment: Treat cells as described in Protocol 1 (serum starvation, inhibition with this compound, and stimulation).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE. The use of Phos-tag™ SDS-PAGE is highly recommended as it can separate phosphorylated and non-phosphorylated forms of a protein, providing a clear readout of phosphorylation changes.[10]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an antibody specific to the phosphorylated site of the candidate substrate.

    • Strip and re-probe the membrane with an antibody against the total candidate protein and a loading control (e.g., β-actin) to ensure equal protein loading.

    • A decrease in the phospho-specific signal (or a shift from the phosphorylated to the unphosphorylated band on a Phos-tag gel) in the this compound treated lane compared to the vehicle control validates the protein as a downstream target of ERK2 in a cellular context.

Conclusion

The strategic use of a potent and selective inhibitor like this compound, in combination with advanced phosphoproteomic technologies and rigorous biochemical validation, provides a powerful paradigm for the deconvolution of the ERK2 signaling network. The methodologies outlined in this guide offer a robust framework for researchers to identify novel downstream targets of ERK2, thereby deepening our understanding of its biological functions and uncovering new nodes for therapeutic intervention in ERK-driven diseases.

References

Methodological & Application

Application Notes and Protocols for Erk2 IN-1 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2) is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade. This pathway plays a central role in regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of the ERK pathway is a hallmark of many cancers, making its components, including ERK2, attractive targets for therapeutic intervention.[1][3] Erk2 IN-1 is a potent and selective inhibitor of ERK2, offering a valuable tool for studying the biological consequences of ERK2 inhibition and for assessing the therapeutic potential of targeting this kinase.

These application notes provide detailed protocols for utilizing this compound in cell viability assays, a fundamental method for evaluating the anti-proliferative effects of inhibitor compounds. The protocols described herein are based on established methodologies for similar ERK1/2 inhibitors and can be adapted for various cancer cell lines.

Mechanism of Action

The MAPK/ERK signaling pathway is a multi-tiered kinase cascade typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This leads to the sequential activation of RAS, RAF, and MEK, with MEK directly phosphorylating and activating ERK1 and ERK2.[3][4] Activated ERK then translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, such as ELK-1, c-Myc, and c-Fos, which in turn modulate the expression of genes involved in cell cycle progression and survival.[5] By directly inhibiting the kinase activity of ERK2, this compound blocks these downstream signaling events, thereby impeding cell proliferation and potentially inducing apoptosis.[1]

Signaling Pathway Diagram

ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Myc, Elk-1) ERK->Transcription Phosphorylates & Activates Erk2_IN-1 This compound Erk2_IN-1->ERK Inhibits GeneExpression Gene Expression Transcription->GeneExpression Regulates Proliferation Cell Proliferation & Survival GeneExpression->Proliferation Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of various ERK1/2 inhibitors on kinase activity and cell viability in different cancer cell lines. This data, derived from studies on compounds with similar mechanisms of action to this compound, provides a reference for expected potency and can guide experimental design.

Table 1: Inhibitory Activity of ERK1/2 Inhibitors against Kinase Activity

InhibitorTargetIC50 (nM)
SCH772984ERK14
ERK21
Ravoxertinib (GDC-0994)ERK11.1
ERK20.3
Ulixertinib (BVD-523)ERK2<0.3

Data compiled from multiple sources.[5][6][7][8][9]

Table 2: Anti-proliferative Activity of ERK1/2 Inhibitors in Cancer Cell Lines

Cell LineCancer TypeInhibitorIncubation Time (h)Viability IC50 (nM)
A375Melanoma (BRAF V600E)Ulixertinib (BVD-523)72180
HCT-116Colon Cancer (KRAS G13D)SCH7729849650
SH-SY5YNeuroblastomaSCH7729849624
H1299Lung Cancer (NRAS Q61K)SCH77298496>1000
LOXMelanoma (BRAF V600E)SCH772984120<500
MiaPaCa-2Pancreatic Cancer (KRAS G12C)SCH772984Not Specified<500
A549Lung AdenocarcinomaRavoxertinib (GDC-0994)4850 - 5000
HCC827Lung AdenocarcinomaRavoxertinib (GDC-0994)4850 - 5000
8505CAnaplastic Thyroid Cancer (BRAF V600E)Ulixertinib (BVD-523)120~100
T24Bladder Carcinoma (HRAS G12V)Ulixertinib (BVD-523)120~300

Data compiled from multiple sources and may vary based on specific experimental conditions.[2][5][6][7][10]

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution in aliquots at -20°C or -80°C.

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and typically ≤ 0.1%.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Inhibitor Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and blank wells (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Target cancer cell line(s)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density determined to be in the linear range of the assay for the specific cell line.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Treat cells with serial dilutions of this compound as described in Protocol 1.

    • Include vehicle control and blank wells.

    • Incubate for the desired duration (e.g., 24, 48, 72, or 96 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value as described in Protocol 1.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock & Dilutions inhibitor_treatment Treat with this compound (24-120h Incubation) prep_inhibitor->inhibitor_treatment prep_cells Culture & Harvest Target Cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate overnight_incubation Incubate Overnight seed_plate->overnight_incubation overnight_incubation->inhibitor_treatment viability_reagent Add Viability Reagent (MTT or CellTiter-Glo) inhibitor_treatment->viability_reagent final_incubation Final Incubation viability_reagent->final_incubation read_plate Read Plate (Absorbance or Luminescence) final_incubation->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_viability->plot_ic50

Caption: A generalized workflow for assessing cell viability with this compound.

Troubleshooting and Considerations

  • Solubility: Ensure this compound is fully dissolved in DMSO before preparing dilutions in aqueous media. Precipitation of the compound can lead to inaccurate results. If solubility issues arise, gentle warming or sonication may be employed.[12]

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. The final DMSO concentration should be kept consistent across all wells and ideally below 0.5%.[3]

  • Cell Density: The optimal cell seeding density is crucial for accurate and reproducible results. It is recommended to perform a cell titration experiment to determine the optimal number of cells per well for each cell line.

  • Incubation Time: The effect of this compound on cell viability is time-dependent. It is advisable to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.

  • Assay Choice: The MTT assay is cost-effective but can be influenced by the metabolic state of the cells. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol, making it suitable for high-throughput screening.[5]

By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to investigate the role of ERK2 in cell viability and to evaluate its potential as a therapeutic agent.

References

Application Note and Protocol: In Vitro Kinase Assay for Erk2 Inhibition by Erk2 IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for conducting an in vitro kinase assay to determine the potency of Erk2 IN-1, a selective inhibitor of Extracellular signal-regulated kinase 2 (Erk2). The protocol is designed for researchers, scientists, and drug development professionals.

Introduction

Extracellular signal-regulated kinase 2 (Erk2), a key component of the MAPK/ERK signaling pathway, plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the Erk2 pathway is implicated in various cancers, making it a significant target for therapeutic intervention. This protocol outlines a non-radioactive, luminescence-based in vitro assay using the ADP-Glo™ Kinase Assay system to measure the inhibitory activity of this compound on Erk2 kinase. The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Principle of the Assay

The in vitro kinase assay is performed in two main steps. First, the Erk2 enzyme, a specific substrate (e.g., Myelin Basic Protein or a synthetic peptide), and ATP are incubated with varying concentrations of the inhibitor, this compound. During this step, Erk2 catalyzes the transfer of a phosphate group from ATP to its substrate, producing ADP.

In the second step, the reaction is stopped, and the amount of ADP generated is quantified using the ADP-Glo™ reagent system. This system first converts the newly synthesized ADP to ATP. The newly generated ATP then acts as a substrate for a luciferase/luciferin reaction, producing a light signal that is directly proportional to the amount of ADP produced and, therefore, to the Erk2 kinase activity. The inhibitory effect of this compound is determined by the reduction in the luminescence signal.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the assay.

Reagent/MaterialSupplierCatalog NumberStorage Temperature
Active Human Erk2 EnzymeSignalChemM30-11G-80°C
Myelin Basic Protein (MBP) SubstrateSignalChemM42-51N-80°C
ATP Solution (10 mM)PromegaV9121-20°C
ADP-Glo™ Kinase Assay KitPromegaV9101-20°C
This compound InhibitorSelleckchemS7306-20°C
Kinase Buffer (5X)Varies-4°C
DMSOSigma-AldrichD8418Room Temperature
384-well, low-volume, white platesCorning3572Room Temperature
Plate-reading LuminometerVaries--

Note: Equivalent reagents from other suppliers can be used.

Experimental Workflow

The overall workflow for the Erk2 in vitro kinase assay is depicted below. This process involves preparing the reagents, setting up the kinase reaction with the inhibitor, and then detecting the resulting signal to determine enzyme activity.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction Setup cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis P1 Prepare Kinase Buffer (1X) P2 Prepare ATP/Substrate Mix P3 Prepare Erk2 Enzyme Solution P4 Prepare this compound Serial Dilutions R1 Add Inhibitor Dilutions to 384-well Plate P4->R1 R2 Add Erk2 Enzyme to Plate R1->R2 R3 Add ATP/Substrate Mix to Initiate Reaction R2->R3 R4 Incubate at 30°C R3->R4 D1 Add ADP-Glo™ Reagent to Stop Reaction R4->D1 D2 Incubate at RT D1->D2 D3 Add Kinase Detection Reagent D2->D3 D4 Incubate at RT D3->D4 D5 Read Luminescence D4->D5 A1 Plot % Inhibition vs. [this compound] D5->A1 A2 Calculate IC50 Value A1->A2

Caption: Workflow for the this compound in vitro kinase assay.

Detailed Protocol

  • 1X Kinase Buffer Preparation : Prepare a 1X kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.

  • This compound Serial Dilution : Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. For a typical IC₅₀ determination, the starting concentration might be 10 µM.

  • Enzyme Preparation : Thaw the active Erk2 enzyme on ice. Dilute the enzyme to the required concentration (e.g., 2 ng/µL) in 1X Kinase Buffer.

  • Substrate/ATP Mix Preparation : Prepare a mix containing Myelin Basic Protein (MBP) and ATP in 1X Kinase Buffer.

The final concentrations for the reaction components are summarized in the table below.

ComponentFinal Concentration in Reaction
Erk2 Enzyme1 ng/µL
Myelin Basic Protein (MBP)0.2 mg/ml
ATP25 µM
This compoundVariable (e.g., 0 - 10 µM)
DMSO1%

The following steps describe the procedure for a 384-well plate format with a final reaction volume of 5 µL.

StepActionVolume
1Add 0.5 µL of the serially diluted this compound or DMSO (as a control) to the wells of a 384-well plate.0.5 µL
2Add 2.5 µL of the diluted Erk2 enzyme solution to each well.2.5 µL
3Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.2 µL
4Mix the plate gently and incubate at 30°C for 60 minutes.-
5Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.5 µL
6Incubate the plate at room temperature for 40 minutes.-
7Add 10 µL of Kinase Detection Reagent to each well.10 µL
8Incubate the plate at room temperature for 30 minutes.-
9Measure the luminescence signal using a plate-reading luminometer.-

Data Analysis

  • Calculate Percent Inhibition : The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Signal_Inhibitor : Luminescence signal from wells containing the inhibitor.

    • Signal_DMSO : Luminescence signal from the high-activity control wells (containing DMSO instead of inhibitor).

    • Signal_Background : Luminescence signal from the no-enzyme control wells.

  • Determine IC₅₀ Value : The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.

The following table shows example data for calculating the IC₅₀ of this compound.

[this compound] (nM)Log [this compound]Avg. Luminescence% Inhibition
100004.0015,25098.2%
33333.5218,30094.6%
11113.0525,40085.9%
3702.5745,60061.2%
1232.0978,90021.5%
411.6195,1004.2%
13.71.1498,5000.6%
4.60.6699,2000.0%
1.50.1899,1500.0%
0 (DMSO)-99,2000.0%

From a curve fit of such data, the IC₅₀ value for this compound can be accurately determined.

Conclusion

This protocol provides a robust and reproducible method for measuring the inhibitory activity of this compound against the Erk2 kinase. The use of the ADP-Glo™ system offers a sensitive, non-radioactive alternative for high-throughput screening and detailed characterization of kinase inhibitors. Accurate determination of IC₅₀ values is critical for the preclinical evaluation of potential therapeutic agents targeting the Erk/MAPK pathway.

Application Notes and Protocols for Preparing Erk2 IN-1 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of the selective ERK2 inhibitor, Erk2 IN-1, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the inhibitor in various experimental settings.

Introduction

Extracellular signal-regulated kinase 2 (ERK2) is a key protein kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is integral to the regulation of numerous cellular processes, including proliferation, differentiation, and survival.[1][3] Dysregulation of the ERK2 signaling cascade is frequently implicated in the pathogenesis of various diseases, most notably cancer, making it a significant target for therapeutic intervention.[4] this compound is a selective inhibitor of ERK2, with an IC50 of 7 nM, that functions by competing with ATP for its binding site on the kinase, thereby preventing phosphorylation and subsequent activation of ERK2.[4][5] Accurate preparation of a stable stock solution is the first critical step for reliable in vitro and in vivo studies. DMSO is a common solvent for such inhibitors due to its broad solvency.[6]

Data Presentation

ParameterValueReference
Compound Name This compound[5]
CAS Number 1093061-47-2[5]
Molecular Formula C36H34FN7O2S[5]
Molecular Weight 647.76 g/mol [5]
Purity ≥98% (HPLC recommended)[6]
Appearance Solid powder[7]
Solvent Dimethyl Sulfoxide (DMSO)[6][7]
Recommended Stock Concentration 10 mM[8]
Storage of Powder -20°C for up to 3 years; 4°C for up to 2 years[5]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[5][7]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution
  • Preparation: Before starting, ensure the work area is clean and dry. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation, which can affect the stability of the compound.

  • Weighing the Compound: Using a calibrated precision balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.48 mg of this compound (see calculation below). Calculation:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 647.76 g/mol x 1000 mg/g = 6.4776 mg

  • Dissolving the Compound: Add the appropriate volume of DMSO to the vial containing the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, gentle warming (up to 37°C) or sonication in a water bath can be applied to aid dissolution.[7][9] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.[10][11]

  • Labeling and Final Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][7]

Safety and Handling Precautions
  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Avoid inhalation of the powder and contact with skin and eyes.[12] In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.[12]

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage start Start equilibrate Equilibrate Reagents to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve (Apply gentle heat/sonication if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -80°C or -20°C label_tubes->store

Caption: Workflow for this compound Stock Solution Preparation.

mapk_erk_pathway MAPK/ERK Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., Elk-1, c-Myc) erk->transcription_factors erk2_in1 This compound erk2_in1->erk Inhibition gene_expression Gene Expression (Proliferation, Differentiation, Survival) transcription_factors->gene_expression

Caption: MAPK/ERK Pathway and this compound Inhibition.

References

Application Notes and Protocols: Effective Concentration of ERK2 Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations of potent and selective ERK2 inhibitors in various cell culture models. Detailed protocols for key experiments are included to facilitate the determination of inhibitor efficacy and the study of the MAPK/ERK signaling pathway.

Introduction to ERK Signaling

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] The core of this pathway consists of a three-tiered kinase cascade: RAF (MAPKKK), MEK (MAPKK), and ERK (MAPK).[1][3][4] Upon stimulation by extracellular signals such as growth factors, the signal is transmitted through cell surface receptors, leading to the activation of RAS, which in turn activates RAF.[1][3] RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK1 and ERK2.[1] Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.[3] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making ERK1/2 attractive therapeutic targets.[1]

Potent and Selective ERK2 Inhibitors

While a specific inhibitor designated "Erk2 IN-1" is not prominently described in the scientific literature, a number of potent and selective inhibitors targeting ERK1 and ERK2 have been developed and characterized. This document focuses on several well-studied examples: SCH772984, ulixertinib (BVD-523), and VX-11e.

Data Presentation: Inhibitor Efficacy

The following tables summarize the in vitro efficacy of these inhibitors across various cancer cell lines. IC50 values represent the half-maximal inhibitory concentration for either the biochemical inhibition of the ERK1/2 enzymes or the inhibition of cell viability/proliferation.

Table 1: Biochemical IC50 Values for ERK1/2 Inhibition

InhibitorERK1 IC50 (nM)ERK2 IC50 (nM)Assay TypeReference
SCH77298441Cell-free[2][5][6]
Ulixertinib (BVD-523)<0.3 (for ERK2)<0.3Cell-free[7][8][9]
VX-11e1715Cell-free[10]
Temuterkib (LY3214996)55Biochemical[8][11]
Ravoxertinib (GDC-0994)1.10.3Biochemical[8]
MK-8353 (SCH900353)238.8IMAP kinase assay[11]

Table 2: Cell Viability IC50 Values in Various Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Reference
SCH772984A375Melanoma4 (pERK2 inhibition)[5]
SCH772984Various BRAF or RAS-mutant linesVarious Cancers<500[2][12]
Ulixertinib (BVD-523)BT40Pediatric Low-Grade Glioma62.7[13][14]
Ulixertinib (BVD-523)Various Neuroblastoma linesNeuroblastomaWide range[15]
VX-11eHT-29Colon Carcinoma48[10][16][17][18]
Ravoxertinib (GDC-0994)HCT-116Colon CancerVaries[19]
Temuterkib (LY3214996)SH-SY5YNeuroblastomaVaries[19]

Mandatory Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK1/2 (MAPKK) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, Elk-1) ERK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The MAPK/ERK Signaling Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_seeding Seed cells in multi-well plates cell_attachment Allow cells to attach and grow to desired confluency cell_seeding->cell_attachment serum_starvation Serum starve cells (optional, to reduce basal ERK activity) cell_attachment->serum_starvation inhibitor_prep Prepare serial dilutions of ERK inhibitor serum_starvation->inhibitor_prep inhibitor_treatment Treat cells with inhibitor for a defined time course inhibitor_prep->inhibitor_treatment cell_lysis Lyse cells to extract proteins inhibitor_treatment->cell_lysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) inhibitor_treatment->viability_assay western_blot Western Blot for pERK and Total ERK cell_lysis->western_blot quantification Quantify band intensities or luminescence/absorbance western_blot->quantification viability_assay->quantification ic50_determination Determine IC50 values quantification->ic50_determination

Caption: Experimental Workflow for ERK Inhibitor Evaluation.

Experimental Protocols

Protocol 1: Determination of pERK1/2 Inhibition by Western Blotting

This protocol outlines the steps to assess the inhibition of ERK1/2 phosphorylation in cultured cells following treatment with an ERK inhibitor.

Materials:

  • Cell culture medium and supplements

  • Multi-well tissue culture plates

  • ERK inhibitor of interest (e.g., SCH772984, ulixertinib, VX-11e)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight.

    • Optional: Serum-starve cells for 4-16 hours to reduce basal levels of pERK.

    • Prepare serial dilutions of the ERK inhibitor in cell culture medium.

    • Treat cells with the inhibitor or vehicle control (e.g., DMSO) for the desired time (e.g., 1, 4, or 24 hours).[20]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for pERK and total ERK using image analysis software.

    • Normalize the pERK signal to the total ERK signal for each sample.

    • Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 for pERK inhibition.

Protocol 2: Cell Viability Assay

This protocol describes a method to determine the effect of an ERK inhibitor on cell viability, commonly using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

Materials:

  • Cell culture medium and supplements

  • 96-well tissue culture plates (clear for colorimetric assays, white for luminescence assays)

  • ERK inhibitor of interest

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well).

    • Allow cells to adhere and grow overnight.

    • Prepare a serial dilution of the ERK inhibitor in cell culture medium.

    • Treat the cells with a range of inhibitor concentrations or vehicle control. Include wells with medium only as a background control.

    • Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).[20]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis:

    • Subtract the background reading from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Concluding Remarks

The effective concentration of an ERK2 inhibitor is highly dependent on the specific compound, the cell type being investigated, and the experimental conditions. The protocols and data presented here provide a robust framework for researchers to determine the optimal concentrations of ERK inhibitors for their in vitro studies. It is crucial to empirically determine the IC50 for both target inhibition (pERK) and cellular phenotype (e.g., viability) to fully characterize the inhibitor's potency and therapeutic window in a given cellular context.

References

Application Notes and Protocols for ERK2 Inhibition in Cancer Cell Lines using SCH772984

Author: BenchChem Technical Support Team. Date: November 2025

Note: While the topic specified "Erk2 IN-1," this appears to be a less common or non-specific designation. Therefore, these application notes are based on the potent and well-characterized ERK1/2 inhibitor, SCH772984 , as a representative tool for studying ERK2 inhibition in cancer cell lines.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of this cascade, particularly through activating mutations in RAS or BRAF genes, is a hallmark of many human cancers, leading to constitutive activation of ERK1 and ERK2 (ERK1/2).[4][5] ERK2, also known as Mitogen-activated protein kinase 1 (MAPK1), is a key terminal node in this pathway, and its inhibition presents a promising therapeutic strategy for a variety of malignancies.[3][4]

SCH772984 is a novel and highly potent small-molecule inhibitor of ERK1 and ERK2. It functions as an ATP-competitive inhibitor, demonstrating high selectivity and efficacy in cancer cells with mutations in the MAPK pathway.[6][7][8] Notably, SCH772984 has shown activity in cancer cell lines that are both naive and resistant to BRAF and/or MEK inhibitors.[4][6] These notes provide an overview of SCH772984's application in cancer cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

SCH772984 exerts its inhibitory effect by competing with ATP for binding to the active site of both ERK1 and ERK2.[6][8] This prevents the phosphorylation of downstream ERK substrates, such as p90 ribosomal S6 kinase (RSK), thereby blocking the propagation of oncogenic signals.[4][7] Interestingly, SCH772984 not only inhibits the kinase activity of ERK but also the phosphorylation of ERK's own activation loop by the upstream kinase MEK, indicating a dual mechanism of action.[7][9]

Signaling Pathway Diagram

ERK_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, ELK1, c-Myc) ERK->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation SCH772984 SCH772984 SCH772984->ERK Activation Activation key_activation Activation->key_activation Inhibition Inhibition key_inhibition Inhibition->key_inhibition Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (allow cells to attach) seed_cells->incubate1 prepare_drug Prepare serial dilutions of SCH772984 incubate1->prepare_drug treat_cells Treat cells with SCH772984 (include DMSO control) incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 72-120 hours treat_cells->incubate2 add_reagent Add AlamarBlue reagent to each well incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read_plate Measure fluorescence (e.g., 560nm Ex / 590nm Em) incubate3->read_plate analyze Analyze data and calculate IC₅₀ read_plate->analyze end End analyze->end

References

Application Notes and Protocols for Immunofluorescence Analysis of Erk2 Inhibition by a Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the immunofluorescent detection of phosphorylated ERK1/2 (p-ERK) in cultured cells following treatment with a representative Erk2 inhibitor. This method is designed for researchers, scientists, and drug development professionals to assess the efficacy and cellular effects of small molecule inhibitors targeting the MAPK/ERK signaling pathway.

Introduction

The Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors of ERK, such as Erk2 IN-1, are designed to block the kinase activity of ERK, thereby preventing the phosphorylation of downstream targets.[3] Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the levels of protein phosphorylation, providing a direct measure of inhibitor efficacy within intact cells.[4] This protocol details the use of a representative ERK inhibitor, SCH772984, to demonstrate the inhibition of ERK1/2 phosphorylation.[5]

Signaling Pathway

The MAPK/ERK signaling cascade is initiated by extracellular signals that activate cell surface receptors, leading to the activation of Ras and a subsequent phosphorylation cascade involving Raf, MEK, and finally ERK.[1] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression.[6] Erk2 inhibitors typically act by competing with ATP for the kinase's binding site, thus preventing its activation and downstream signaling.[3]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK Erk2 MEK->ERK Phosphorylates pERK p-Erk2 ERK->pERK Activation Transcription Gene Expression (Proliferation, Survival) pERK->Transcription Translocates & Activates Erk2_IN1 This compound Erk2_IN1->ERK Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall workflow for this immunofluorescence protocol involves cell culture and treatment, followed by fixation, permeabilization, immunostaining, and finally, image acquisition and analysis.

IF_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_analysis Image Acquisition & Analysis A Seed cells on coverslips B Culture cells to desired confluency A->B C Treat with this compound (e.g., SCH772984) or vehicle control B->C D Fix cells with 4% paraformaldehyde C->D E Permeabilize with 0.25% Triton X-100 D->E F Block with 5% Normal Goat Serum E->F G Incubate with primary antibody (anti-p-ERK) F->G H Incubate with fluorescent secondary antibody G->H I Counterstain nuclei with DAPI H->I J Mount coverslips on slides I->J K Acquire images using a fluorescence microscope J->K L Quantify fluorescence intensity of p-ERK signal K->L

Caption: Experimental workflow for immunofluorescence analysis of Erk2 inhibition.

Quantitative Data Summary

The following table provides representative data on the experimental parameters for the immunofluorescence protocol. Note that optimal conditions may vary depending on the cell line and specific experimental setup. The quantitative analysis of fluorescence intensity is based on the methodology described by Lim et al. (2013), where a decrease in staining density correlates with inhibitor efficacy.[7]

ParameterCondition
Cell Line HeLa, A549, or other suitable cell line
Erk2 Inhibitor SCH772984 (as a representative this compound)
Inhibitor Concentration 0 nM (Vehicle), 10 nM, 100 nM, 250 nM[5]
Treatment Duration 24 - 72 hours[5]
Primary Antibody Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
Primary Antibody Dilution 1:200 - 1:400
Secondary Antibody Goat anti-Rabbit IgG (H+L), Alexa Fluor 488
Secondary Antibody Dilution 1:500 - 1:1000
Nuclear Counterstain DAPI
Expected Outcome Dose-dependent decrease in nuclear and cytoplasmic p-ERK fluorescence intensity

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for performing immunofluorescence to detect p-ERK levels in cells treated with an Erk2 inhibitor.

Materials and Reagents:

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Erk2 inhibitor (e.g., SCH772984)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% normal goat serum and 0.1% Triton X-100 in PBS)

  • Primary antibody: Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

  • Secondary antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI solution

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding and Treatment:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.

    • Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of the Erk2 inhibitor in cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Treat the cells with the different concentrations of the Erk2 inhibitor or vehicle control for the desired duration (e.g., 24-72 hours).[5]

  • Fixation and Permeabilization:

    • Gently aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour at room temperature.

    • Dilute the primary antibody (anti-p-ERK) in the blocking buffer to the desired concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

    • The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.

    • Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.

    • Wash the cells twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Image Acquisition and Analysis:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

    • Capture images of the vehicle-treated and inhibitor-treated cells using identical acquisition settings (e.g., exposure time, gain).

    • Quantify the mean fluorescence intensity of the p-ERK signal in the nucleus and/or cytoplasm using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the p-ERK intensity to the number of cells (DAPI-stained nuclei) in each field of view.

    • Compare the fluorescence intensity between the control and inhibitor-treated groups to determine the extent of p-ERK inhibition. A decrease in fluorescence intensity indicates successful inhibition by the Erk2 inhibitor.[7][8]

References

Application Note: Measuring the Activity of Erk2 IN-1 Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1] Extracellular signal-regulated kinase 2 (ERK2), a serine/threonine kinase, is a terminal kinase in this pathway. Its activation, through phosphorylation by MEK1/2 at threonine and tyrosine residues (Thr185/Tyr187), is crucial for phosphorylating a multitude of cytoplasmic and nuclear substrates.[2] Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making ERK2 a prime target for therapeutic intervention.[1][2]

Erk2 IN-1 is a selective inhibitor of ERK2.[3] Developing robust cell-based assays to quantify the potency and efficacy of such inhibitors is essential for drug discovery and development. These assays help determine a compound's activity in a physiologically relevant context, providing crucial data on cell permeability, target engagement, and downstream functional consequences.[4]

This document provides a detailed protocol for a high-throughput, cell-based immunoassay (In-Cell Western) to measure the inhibitory activity of this compound by quantifying the phosphorylation of ERK1/2.

Signaling Pathway and Inhibitor Action

The MAPK/ERK signaling cascade is a multi-tiered system. It typically begins with the activation of a receptor on the cell surface, which activates RAS. RAS then recruits and activates RAF, which in turn phosphorylates and activates MEK. Finally, MEK phosphorylates ERK1/2, leading to the activation of downstream targets.[5] ERK inhibitors like this compound typically act by binding to the kinase domain of ERK, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling events that promote cell proliferation.[6]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 MEK->ERK2 RSK RSK ERK2->RSK Phosphorylation Transcription Factors Transcription Factors RSK->Transcription Factors Activation Erk2_IN1 This compound Erk2_IN1->ERK2 Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression (Proliferation, Survival)

Figure 1: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound.

Quantitative Data Summary

This compound has been characterized in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and provides a comparison with the well-characterized ERK1/2 inhibitor, SCH772984.

InhibitorAssay TypeTargetIC50 ValueCell LineReference
This compound EnzymaticERK27 nMN/A[3]
This compound Cell-Based (Caspase)Downstream Apoptosis118 nMHT-29[3]
SCH772984 EnzymaticERK14 nMN/A[1][7]
SCH772984 EnzymaticERK21 nMN/A[1][7]
SCH772984 Cell-Based (Proliferation)Cell Viability<500 nMBRAF/RAS mutant lines[6]

Experimental Protocol: In-Cell Western Assay

This protocol describes a method to determine the cellular IC50 of this compound by measuring its effect on the phosphorylation of ERK1/2 in a 96-well plate format. The In-Cell Western (ICW) assay is an immunocytochemical method that quantifies proteins directly in fixed and permeabilized cells, offering high throughput and physiological relevance.[4][8]

Assay Workflow

ICW_Workflow A 1. Seed Cells Plate cells in a 96-well plate and culture to confluency. B 2. Starve & Treat Serum-starve cells to reduce basal p-ERK. Treat with this compound. A->B C 3. Stimulate Treat with a growth factor (e.g., EGF) to induce ERK phosphorylation. B->C D 4. Fix & Permeabilize Fix cells with formaldehyde, then permeabilize to allow antibody entry. C->D E 5. Block Incubate with blocking buffer to reduce non-specific antibody binding. D->E F 6. Primary Antibodies Incubate with primary antibodies for Phospho-ERK (Rabbit) & Total ERK (Mouse). E->F G 7. Secondary Antibodies Incubate with fluorescently-labeled anti-rabbit and anti-mouse antibodies. F->G H 8. Scan & Analyze Scan plate on an infrared imager. Normalize p-ERK signal to Total ERK. G->H

Figure 2: Workflow for the In-Cell Western (ICW) assay to measure ERK phosphorylation.
Materials and Reagents

  • Cell Line: HT-29 (human colon adenocarcinoma) or A431 (human epidermoid carcinoma), known to have an active MAPK pathway.

  • Culture Medium: McCoy's 5A or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plates: 96-well, clear, flat-bottom tissue culture plates.

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Stimulant: Epidermal Growth Factor (EGF), prepared in PBS with 0.1% BSA.

  • Reagents for ICW:

    • Phosphate Buffered Saline (PBS)

    • 37% Formaldehyde

    • Triton X-100

    • Blocking Buffer (e.g., LI-COR Intercept® Blocking Buffer or non-fat dry milk/BSA in PBS)[9]

    • Primary Antibodies:

      • Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204)

      • Mouse anti-Total ERK1/2

    • Secondary Antibodies (infrared dye-conjugated):

      • IRDye® 800CW Goat anti-Rabbit IgG

      • IRDye® 680RD Goat anti-Mouse IgG

  • Instrumentation: Infrared imaging system (e.g., LI-COR Odyssey®).

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency in a T75 flask.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed 10,000-20,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2, until cells form a confluent monolayer.

  • Serum Starvation and Inhibitor Treatment:

    • Aspirate the culture medium from all wells.

    • Wash once with 150 µL of warm PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 4-6 hours to reduce basal levels of ERK phosphorylation.[10]

    • Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) in serum-free medium. Include a "vehicle only" control (DMSO).

    • Remove the starvation medium and add 100 µL of the appropriate inhibitor dilution (or vehicle) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a stock of EGF at a concentration that elicits a submaximal (EC80) response. This ensures the assay can detect both inhibition and potentiation.

    • Add a small volume (e.g., 10 µL) of the EGF working solution to all wells (except for unstimulated controls) and incubate for 5-10 minutes at 37°C.

  • Fixation and Permeabilization: [2][11]

    • Immediately after stimulation, aspirate the medium and add 150 µL of freshly prepared 4% formaldehyde in PBS to each well.

    • Incubate for 20 minutes at room temperature to fix the cells.

    • Discard the formaldehyde solution.

    • Wash the wells 3 times with 200 µL of PBS containing 0.1% Triton X-100. During each wash, allow the plate to shake gently for 5 minutes. This step permeabilizes the cells.

  • Blocking:

    • After the final wash, add 150 µL of Blocking Buffer to each well.

    • Incubate for 1.5 hours at room temperature with gentle shaking to minimize non-specific antibody binding.[2]

  • Primary Antibody Incubation:

    • Prepare a cocktail of the two primary antibodies (anti-p-ERK and anti-Total ERK) in antibody dilution buffer (e.g., Blocking Buffer with 0.1% Tween-20). The optimal dilution for each antibody must be predetermined.

    • Remove the Blocking Buffer and add 50 µL of the primary antibody cocktail to each well.

    • Seal the plate and incubate overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation:

    • Wash the wells 4 times with 200 µL of PBS containing 0.1% Tween-20, with 5 minutes of gentle shaking for each wash.

    • Prepare a cocktail of the two secondary antibodies (IRDye® 800CW anti-Rabbit and IRDye® 680RD anti-Mouse) in antibody dilution buffer. Protect the solution from light.

    • Add 50 µL of the secondary antibody cocktail to each well.

    • Incubate for 1 hour at room temperature in the dark with gentle shaking.

  • Scanning and Data Analysis:

    • Wash the wells 4 times with PBS-Tween as in the previous step.

    • Ensure the bottom of the plate is clean and dry.

    • Scan the plate using an infrared imaging system, detecting signals in both the 700 nm (Total ERK) and 800 nm (Phospho-ERK) channels.

    • The integrated intensity of the signal in each well is quantified.

    • Normalize the data by dividing the Phospho-ERK signal (800 nm) by the Total ERK signal (700 nm) for each well. This accounts for variations in cell number per well.[8]

    • Plot the normalized p-ERK/Total ERK ratio against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Conclusion

The In-Cell Western assay is a robust, high-throughput method for quantifying the cellular activity of ERK2 inhibitors like this compound. By directly measuring the inhibition of ERK phosphorylation in whole cells, this protocol provides a physiologically relevant assessment of compound potency, which is a critical step in the preclinical evaluation of potential cancer therapeutics. The quantitative data generated can be used to rank compounds, understand structure-activity relationships, and guide further drug development efforts.

References

Troubleshooting & Optimization

potential off-target effects of Erk2 IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erk2 IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the effective use of the selective Erk2 inhibitor, this compound. Here you will find frequently asked questions, detailed experimental protocols, and data on the inhibitor's potential off-target effects to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective, ATP-competitive inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway. It has a reported IC50 of 7 nM for ERK2.[1] this compound is also identified as compound 28 in the discovery publication by Boga SB, et al.[1]

Q2: What are the known off-target effects of this compound?

While this compound is designed to be a selective inhibitor of ERK2, like most kinase inhibitors, it may exhibit off-target activity, particularly at higher concentrations. A related compound from the same chemical series, SCH772984, was shown to be highly selective, inhibiting 0 out of 231 kinases tested at a concentration of 100 nM. Another clinical derivative, MK-8353, was profiled against 233 kinases and inhibited only three at a 1 µM concentration.[2] Although specific broad-panel screening data for this compound is not publicly available, its structural similarity to these highly selective compounds suggests a favorable selectivity profile. However, researchers should always empirically determine the optimal concentration for their specific cell type and experimental conditions to minimize potential off-target effects.

Q3: I am observing unexpected cellular phenotypes. Could these be due to off-target effects?

Unexpected phenotypes could arise from off-target activities, especially if using high concentrations of the inhibitor. A common off-target of some kinase inhibitors are cyclin-dependent kinases (CDKs). Inhibition of certain CDKs can lead to cell cycle arrest at different phases. It is recommended to perform dose-response experiments and use the lowest effective concentration of this compound. Additionally, consider using a structurally distinct ERK inhibitor as a control to confirm that the observed phenotype is due to ERK2 inhibition.

Q4: How can I assess the on-target efficacy of this compound in my cellular experiments?

To confirm that this compound is inhibiting its intended target in your cells, you should monitor the phosphorylation status of a direct downstream substrate of ERK2, such as RSK (Ribosomal S6 Kinase). A decrease in phospho-RSK levels upon treatment with this compound would indicate successful on-target inhibition. This can be assessed by Western blotting using antibodies specific for the phosphorylated and total forms of RSK.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or weak inhibition of ERK signaling - Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. - Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. - High cell density: A high number of cells can metabolize the inhibitor, reducing its effective concentration.- Perform a dose-response experiment to determine the optimal concentration (typically in the range of 10 nM to 1 µM). - Ensure this compound is stored as recommended (typically at -20°C or -80°C) and freshly diluted for each experiment. - Optimize cell seeding density.
Cellular toxicity or unexpected phenotypes - High inhibitor concentration: The concentration of this compound may be too high, leading to off-target effects or general cellular stress. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - On-target toxicity: Inhibition of ERK2 signaling can lead to apoptosis or cell cycle arrest in some cell lines.- Perform a dose-response experiment to find the lowest effective concentration. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). - Characterize the observed phenotype using assays for apoptosis (e.g., caspase activity, Annexin V staining) and cell cycle analysis (e.g., flow cytometry).
Inconsistent results between experiments - Variability in experimental conditions: Differences in cell passage number, confluency, or treatment duration can lead to variability. - Inhibitor preparation: Inconsistent preparation of this compound stock and working solutions.- Maintain consistent cell culture practices and experimental parameters. - Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.

Data Summary

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundTargetIC50 (nM)Reference
This compound (Compound 28) ERK27[1]
SCH772984 (Compound 5) ERK1/2Not specifiedBoga SB, et al. 2018
MK-8353 ERK120[2]
ERK27[2]

Experimental Protocols

Biochemical Kinase Assay for Erk2 Inhibition

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against Erk2.

Materials:

  • Recombinant active Erk2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound (or other test inhibitor)

  • Radiolabeled ATP ([γ-³²P]ATP) or an ADP-Glo™ Kinase Assay kit (Promega)

  • P81 phosphocellulose paper (for radiometric assay)

  • Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™ assay)

Procedure (Radiometric Assay):

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant Erk2 enzyme, and MBP substrate.

  • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for ERK Pathway Inhibition (Western Blot)

This protocol describes how to assess the inhibition of ERK2 signaling in a cellular context.

Materials:

  • Cells of interest (e.g., a cancer cell line with a BRAF or KRAS mutation)

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., EGF or serum, if necessary to activate the ERK pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-RSK, total RSK, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • If necessary, serum-starve the cells to reduce basal ERK pathway activity.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • If required, stimulate the cells with a growth factor (e.g., EGF) or serum for a short period (e.g., 15-30 minutes) to activate the ERK pathway.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of RSK and ERK phosphorylation.

Visualizations

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->ERK

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Cell Seeding Cell Seeding Inhibitor Treatment Inhibitor Treatment Cell Seeding->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: A typical experimental workflow for evaluating this compound activity in cells.

References

Technical Support Center: Optimizing Erk2 IN-1 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel Erk2 inhibitor, Erk2 IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential toxicity. Below you will find troubleshooting guides and frequently asked questions to help you optimize the inhibitor concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets the ATP-binding site of Extracellular signal-regulated kinase 2 (Erk2).[1][2] By competitively binding to this site, this compound prevents the phosphorylation and subsequent activation of Erk2, a key protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is crucial for regulating cellular processes such as growth, differentiation, and survival.[1][2] Dysregulation of Erk2 activity is implicated in various diseases, particularly cancer, making it a significant therapeutic target.[1]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. As a general starting point, we recommend a concentration range of 1-10 µM for initial cell-based assays.[3] Biochemical assays, which are more direct measures of enzyme inhibition, typically require lower concentrations, often in the range of <100 nM.[3] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both Erk2 inhibition and cell viability in your specific cell line.

Q3: I am observing significant cell death in my experiments. How can I determine if it's due to this compound toxicity?

A3: It is essential to differentiate between on-target anti-proliferative effects and off-target cytotoxicity. Here are some steps to troubleshoot this issue:

  • Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the cytotoxic concentration of this compound in your cell line.

  • Compare IC50 Values: Compare the IC50 for Erk2 inhibition (measured by Western blot for phospho-Erk) with the IC50 for cytotoxicity. A significant overlap may indicate on-target effects, while a much lower cytotoxic IC50 could suggest off-target toxicity.

  • Use a Rescue Experiment: If the observed cell death is due to on-target Erk2 inhibition, it might be rescued by activating a downstream component of the pathway.

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing the toxicity.

Q4: What are the potential off-target effects of Erk2 inhibitors?

A4: While this compound is designed for high selectivity, off-target effects are a possibility with any kinase inhibitor due to the conserved nature of the ATP-binding pocket across the kinome.[4] Some MEK inhibitors (upstream of Erk) have been reported to have off-target effects on calcium homeostasis.[5][6] It is advisable to perform a kinase panel screen to assess the selectivity of this compound if off-target effects are suspected.

Troubleshooting Guides

Problem: Inconsistent results between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inhibitor Instability Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Cell Culture Variability Ensure consistent cell passage number, confluency, and media conditions for all experiments.
Pipetting Errors Use calibrated pipettes and perform serial dilutions carefully to ensure accurate inhibitor concentrations.
Problem: No inhibition of Erk2 phosphorylation is observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line.
Degraded Inhibitor Use a fresh aliquot of this compound from a properly stored stock.
Suboptimal Stimulation Ensure that the MAPK pathway is adequately stimulated (e.g., with growth factors like EGF or FGF) before inhibitor treatment to observe a clear reduction in phospho-Erk levels.
Assay Sensitivity Optimize your Western blot protocol to ensure you can detect changes in phospho-Erk levels.

Experimental Protocols

Protocol 1: Determining the IC50 for Erk2 Inhibition

This protocol outlines the steps to determine the concentration of this compound required to inhibit Erk2 phosphorylation by 50% in your cell line of interest.

  • Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once the cells have attached, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This will reduce basal Erk activity.

  • Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM) in serum-free media. Include a vehicle control (DMSO). Add the diluted inhibitor to the cells and incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with a known activator of the MAPK pathway (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform a Western blot to detect the levels of phosphorylated Erk (p-Erk) and total Erk.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-Erk to total Erk for each concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol describes how to measure the cytotoxic effects of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM) in complete growth medium.

  • Incubation: Incubate the cells for 24, 48, or 72 hours, depending on the desired experimental endpoint.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50).

Data Presentation

Table 1: Example Dose-Response Data for this compound
This compound (µM)% p-Erk Inhibition% Cell Viability (48h)
1009815
509535
259260
108588
15295
0.11598
0.012100

Visualizations

Erk2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1/2 MEK1/2 Raf->MEK1/2 Phosphorylates Erk1/2 Erk1/2 MEK1/2->Erk1/2 Phosphorylates Transcription Factors Transcription Factors Erk1/2->Transcription Factors Phosphorylates Erk2_IN1 This compound Erk2_IN1->Erk1/2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Experimental_Workflow cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Seed Cells B Serum Starve A->B C Treat with this compound (Dose-Response) B->C D Stimulate with Growth Factor C->D E Lyse Cells & Perform Western Blot for p-Erk D->E F Calculate p-Erk Inhibition IC50 E->F L Compare IC50 and CC50 to Determine Therapeutic Window F->L G Seed Cells H Treat with this compound (Dose-Response) G->H I Incubate for 24-72h H->I J Perform MTT Assay I->J K Calculate Cytotoxicity CC50 J->K K->L Troubleshooting_Logic Start Significant Cell Death Observed Q1 Is the cytotoxic IC50 (CC50) significantly lower than the p-Erk inhibition IC50? Start->Q1 A1_Yes Likely Off-Target Toxicity Q1->A1_Yes Yes A1_No Likely On-Target Effect Q1->A1_No No Action1 Consider a kinase panel screen to assess selectivity. A1_Yes->Action1 Action2 Titrate down the concentration to the lowest effective dose for p-Erk inhibition. A1_No->Action2

References

troubleshooting inconsistent results with Erk2 IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Erk2 IN-1. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally bioavailable inhibitor of both Extracellular signal-regulated kinase 1 (ERK1) and Erk2.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinases and thereby preventing the phosphorylation of downstream substrates.[2] This inhibition blocks the signal transduction cascade of the MAPK/ERK pathway, which is crucial for regulating cellular processes like proliferation, differentiation, and survival.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl sulfoxide (DMSO).[1][3] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer. For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil may be required to achieve solubility and bioavailability.[1]

Q3: What is the expected IC50 of this compound?

A3: The IC50 of this compound can vary depending on the experimental setup. In cell-free enzymatic assays, the reported IC50 is approximately 3.0 nM for both ERK1 and ERK2.[1] In cell-based assays measuring cellular proliferation, the IC50 has been reported to be 4.9 nM in A375 cells and 7.5 nM in Colo205 cells.[1] It is important to note that IC50 values can be influenced by factors such as cell type, ATP concentration in the assay, and the specific substrate being measured.

Q4: Does this compound have off-target effects?

A4: While this compound is a potent ERK1/2 inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. A common off-target for ATP-competitive ERK inhibitors is Cyclin-dependent kinase 2 (Cdk2).[4] It is recommended to perform a kinase selectivity screen to fully characterize the off-target profile of this compound in your experimental system.

Troubleshooting Inconsistent Results

Issue 1: Higher than expected IC50 value or weak inhibition.
Possible Cause Recommended Solution
Inhibitor Precipitation This compound has limited solubility in aqueous solutions. Ensure the final DMSO concentration in your assay does not exceed a level that causes precipitation (typically <1%). Visually inspect for any precipitate after dilution. If precipitation is suspected, try preparing fresh dilutions from the stock solution. For in vivo formulations, sonication or gentle heating may aid dissolution.[1]
Inhibitor Degradation Aliquot the this compound stock solution and store at -80°C to avoid repeated freeze-thaw cycles.[3] Prepare fresh working dilutions for each experiment.
High Cell Density High cell seeding densities can lead to a higher basal level of phospho-ERK, potentially masking the inhibitory effect. Optimize cell seeding density to find a balance between a detectable signal and a low basal response.[5]
High ATP Concentration (in vitro kinase assays) As an ATP-competitive inhibitor, the apparent potency of this compound will be affected by the ATP concentration. Use an ATP concentration that is at or below the Km for ERK2 in your assay to obtain a more accurate IC50 value.
Cell Line Resistance Different cell lines can exhibit varying sensitivity to ERK inhibitors due to differences in their genetic background and signaling pathway activation.[4] Consider using a cell line with a known dependency on the MAPK/ERK pathway (e.g., BRAF or RAS mutant lines) as a positive control.
Issue 2: High background or no signal in Western Blot for phospho-ERK.
Possible Cause Recommended Solution
Suboptimal Antibody Dilution Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
Low Protein Expression/Phosphorylation Ensure you are stimulating the cells appropriately to induce ERK phosphorylation. Serum starvation prior to stimulation can help reduce basal phospho-ERK levels and increase the signal-to-noise ratio.[5]
Phosphatase Activity Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of ERK.
Poor Protein Transfer Verify protein transfer by staining the membrane with Ponceau S before blocking. Ensure proper gel and membrane equilibration in transfer buffer.
Issue 3: Discrepancy between enzymatic and cellular assay results.
Possible Cause Recommended Solution
Cell Permeability While this compound is cell-permeable, its uptake and efflux can vary between cell lines. This can lead to differences in the effective intracellular concentration.
Off-target Effects in Cells At higher concentrations, off-target effects may contribute to cellular phenotypes (e.g., toxicity) that are not directly related to ERK2 inhibition.[4] This can lead to a lower viability IC50 compared to the ERK inhibition IC50.
Cellular Compensation Mechanisms Cells can adapt to ERK inhibition over time through feedback loops or activation of alternative signaling pathways. Consider performing time-course experiments to assess the duration of inhibition.

Quantitative Data Summary

Parameter This compound SCH772984 Ulixertinib (BVD-523)
Target ERK1/2ERK1/2ERK1/2
IC50 (ERK1, cell-free) ~3.0 nM[1]4 nM[2]-
IC50 (ERK2, cell-free) 3.0 nM[1]1 nM[2]<0.3 nM[6]
Cell Proliferation IC50 (A375) 4.9 nM[1]--
Cell Proliferation IC50 (Colo205) 7.5 nM[1]--
ERK Inhibition IC50 (SH-SY5Y cells) -75 nM86 nM
Cell Viability IC50 (SH-SY5Y cells) -24 nM180 nM

Note: Data for SCH772984 and Ulixertinib are provided for comparison as they are well-characterized ERK1/2 inhibitors. The discrepancy between ERK inhibition and cell viability IC50s for these compounds highlights the importance of assessing both parameters.

Experimental Protocols

Western Blot for Phospho-ERK1/2 and Total ERK1/2
  • Cell Lysis:

    • After treatment with this compound and appropriate stimulation (e.g., with a growth factor), wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Run the gel until adequate separation of the 42 and 44 kDa bands is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an ECL substrate and image.

  • Stripping and Re-probing for Total ERK:

    • Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.

    • Wash thoroughly with TBST.

    • Block the membrane again for 1 hour.

    • Incubate with a primary antibody against total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Repeat the washing and secondary antibody incubation steps as above.

    • Develop the blot and image.

In Vitro Kinase Assay (Luminescent)
  • Assay Setup:

    • Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[3]

    • In a 384-well plate, add 1 µl of this compound at various concentrations (or DMSO as a vehicle control).

    • Add 2 µl of recombinant active ERK2 enzyme.

    • Add 2 µl of a substrate/ATP mix (e.g., a specific peptide substrate and ATP at a concentration near its Km).

  • Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Incubate for 40 minutes at room temperature.

    • Add a kinase detection reagent that converts the generated ADP to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Visualizations

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Downstream Downstream Substrates (e.g., transcription factors) ERK1_2->Downstream Phosphorylates Erk2_IN_1 This compound Erk2_IN_1->ERK1_2 Inhibits Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Regulates

Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Solubility Check Inhibitor Solubility & Stability Start->Check_Solubility Check_Assay Review Assay Parameters Start->Check_Assay Check_Biology Consider Biological Variability Start->Check_Biology Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Assay_OK Parameters OK? Check_Assay->Assay_OK Biology_OK Cell Line Appropriate? Check_Biology->Biology_OK Solution_Solubility Prepare Fresh Stock & Dilutions Solubility_OK->Solution_Solubility No End Consistent Results Solubility_OK->End Yes Solution_Assay Optimize Conditions (e.g., cell density, ATP conc.) Assay_OK->Solution_Assay No Assay_OK->End Yes Solution_Biology Use Control Cell Line & Check for Off-Targets Biology_OK->Solution_Biology No Biology_OK->End Yes Solution_Solubility->End Solution_Assay->End Solution_Biology->End

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Minimizing Non-Specific Binding of Potent ERK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with potent and selective ERK2 inhibitors. Non-specific binding can be a significant source of experimental variability and misleading results. This resource offers strategies to identify, minimize, and control for such effects in common experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of ERK2 inhibitors?

A1: Non-specific binding refers to the interaction of an ERK2 inhibitor with proteins or other molecules that are not its intended target, ERK2. This can occur with assay components (e.g., tubes, beads), other cellular proteins (off-targets), or serum proteins in culture media. These interactions can reduce the effective concentration of the inhibitor at its target, leading to lower-than-expected potency, or cause unintended biological effects, leading to misinterpretation of results.

Q2: My ERK2 inhibitor shows high potency in a biochemical assay but is much weaker in a cell-based assay. Could this be due to non-specific binding?

A2: Yes, this is a common observation. The discrepancy can arise from several factors, with non-specific binding being a primary suspect. In cell-based assays, inhibitors can bind to serum proteins like albumin in the culture medium, reducing the free concentration available to enter the cell and engage with ERK2. Additionally, the inhibitor may bind to various intracellular components or be actively removed from the cell by efflux pumps.

Q3: How can I reduce non-specific binding in my experiments?

A3: Several strategies can be employed. For in vitro assays, incorporating a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and a carrier protein like Bovine Serum Albumin (BSA) in your buffers can help block non-specific interactions with plasticware and other surfaces. For cell-based assays, consider reducing the serum concentration during the inhibitor treatment period or using serum-free media if your cells can tolerate it for the duration of the experiment. It is also crucial to work within the optimal concentration range of the inhibitor, as excessively high concentrations increase the likelihood of off-target and non-specific binding.

Q4: What are the key differences between ATP-competitive and dual-mechanism ERK inhibitors, and how does this relate to non-specific binding?

A4: ATP-competitive inhibitors, such as Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994), bind to the ATP pocket of active ERK, preventing it from phosphorylating its substrates.[1][2] Dual-mechanism inhibitors, like SCH772984, not only compete with ATP but also induce a unique conformational change in ERK. This allosteric effect can prevent the upstream kinase MEK from phosphorylating and activating ERK.[3][4] While the binding mechanism does not directly dictate non-specific binding to assay materials, understanding it is crucial for interpreting results. For instance, a dual-mechanism inhibitor might show effects on p-ERK levels that an ATP-competitive inhibitor won't, and these distinct biological signatures should not be mistaken for non-specific effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in in-vitro kinase assay 1. Inhibitor sticking to assay plates/beads.2. Non-specific inhibition of the detection enzyme (e.g., luciferase in ADP-Glo).1. Add 0.01% Tween-20 or Triton X-100 and 0.1 mg/mL BSA to the kinase assay buffer.2. Run a control reaction without the kinase to see if the inhibitor affects the detection reagents directly.
Inconsistent Western Blot results for p-RSK (an ERK substrate) 1. Variability in free inhibitor concentration due to serum protein binding.2. Off-target effects at high inhibitor concentrations.1. Perform a serum concentration titration (e.g., 10%, 2%, 0.5%) to assess the impact on IC50.2. Titrate the inhibitor concentration carefully. Use the lowest effective concentration. Include a negative control compound that is structurally similar but inactive against ERK2, if available.
High amount of protein binding to beads in Immunoprecipitation (IP) control 1. Non-specific binding of proteins to the agarose or magnetic beads.2. Non-specific binding of the inhibitor to the beads, co-precipitating its off-targets.1. Pre-clear the cell lysate by incubating it with beads alone before adding the antibody.2. Increase the number and stringency of wash steps after immunoprecipitation.3. Include a "beads + inhibitor" control to check for direct interactions.
Cell toxicity observed at concentrations that should be specific for ERK2 1. The inhibitor has known off-targets that are essential for cell viability.2. The inhibitor is aggregating at high concentrations, causing non-specific cellular stress.1. Consult kinome scan data for the inhibitor to identify potential off-targets. Use a second, structurally distinct ERK2 inhibitor to confirm that the phenotype is on-target.2. Check the solubility of your inhibitor in the final assay medium. Lower the final DMSO concentration (ideally ≤ 0.1%).

Data Presentation: Selectivity of Common ERK1/2 Inhibitors

The following table summarizes the inhibitory potency (IC50) of several well-characterized ERK1/2 inhibitors against their primary targets and key off-targets. Lower IC50 values indicate higher potency. A large difference between the IC50 for ERK1/2 and other kinases indicates high selectivity.

InhibitorERK1 IC50 (nM)ERK2 IC50 (nM)JNK1 IC50 (nM)Haspin IC50 (nM)p90RSK IC50 (nM)
SCH772984 4[5][6]1[5][6]1080[3]398[3]N/A
Ulixertinib (BVD-523) <1<0.3[7]>1000>1000N/A
Ravoxertinib (GDC-0994) 1.1[7][8]0.3[7][8]>1000>100012[9]

Visualizing Key Concepts and Workflows

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits Ras Ras GRB2_SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates RSK p90RSK ERK->RSK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates Inhibitor ERK2 IN-1 Inhibitor->ERK Inhibits TF Transcription Factors (e.g., c-Fos, Elk-1) ERK_n->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

Caption: The core Raf-MEK-ERK signaling cascade and the point of action for ERK2 inhibitors.

Troubleshooting_Workflow cluster_invitro In Vitro Troubleshooting cluster_incell Cell-Based Troubleshooting start Start: Unexpected/Inconsistent Results q1 Is the assay in vitro (biochemical)? start->q1 a1 Add 0.01% Tween-20 and 0.1 mg/mL BSA to buffers q1->a1 Yes b1 Perform serum titration experiment q1->b1 No (Cell-based) a2 Run inhibitor control without kinase to check for assay interference a1->a2 a3 Test inhibitor solubility in final buffer a2->a3 end Problem Resolved/ Understood a3->end b2 Confirm with a second, structurally different ERK2 inhibitor b1->b2 b3 Titrate inhibitor to lowest effective concentration b2->b3 b4 Check for off-target effects using kinome scan data b3->b4 b4->end

Caption: A logical workflow for troubleshooting non-specific binding of ERK2 inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (in 384-well plate) cluster_detection Detection cluster_controls Essential Controls prep1 Prepare Kinase Buffer (with 0.01% Tween-20, 0.1 mg/mL BSA) rxn1 Add ERK2 Enzyme prep1->rxn1 prep2 Prepare serial dilution of this compound in buffer rxn2 Add this compound (or DMSO control) prep2->rxn2 rxn1->rxn2 rxn3 Incubate (Pre-incubation) rxn2->rxn3 rxn4 Initiate reaction with ATP + Substrate mix rxn3->rxn4 rxn5 Incubate (Kinase Reaction) rxn4->rxn5 det1 Stop reaction & add Detection Reagent (e.g., ADP-Glo) rxn5->det1 det2 Read Luminescence det1->det2 det3 Analyze Data: Calculate IC50 det2->det3 ctrl1 No Enzyme Control: Buffer + Inhibitor + ATP/Substrate ctrl1->det1 Check for assay interference ctrl2 No Inhibitor (DMSO) Control: Enzyme + DMSO + ATP/Substrate ctrl2->det1 Define 100% activity

References

duration of Erk2 IN-1 treatment for optimal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Erk2 IN-1. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for achieving maximal inhibition of Erk2 with this compound?

The optimal treatment duration for this compound can vary depending on the cell type, experimental conditions, and the specific research question. While a definitive time point is not universally established for this specific inhibitor, preliminary studies and data from analogous ERK1/2 inhibitors suggest that significant inhibition can be observed within a range of a few minutes to several hours. For instance, some studies show maximal phosphorylation changes of ERK1/2 within 3 to 30 minutes of agonist stimulation.[1] However, for observing downstream effects on gene expression or cell viability, longer incubation times of 24 to 72 hours are often necessary.[2][3][4]

It is crucial to perform a time-course experiment to determine the optimal duration for your specific experimental system. A typical time-course experiment may involve treating cells with this compound for various durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, and 24 hours) and then assessing the phosphorylation status of Erk2 and its downstream targets.

Q2: At what concentration should I use this compound?

The effective concentration of this compound, like the treatment duration, is cell-line and context-dependent. Without a specific datasheet providing an IC50 value for this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your experiments. A starting point could be a range of concentrations from 10 nM to 10 µM. Some sources suggest that off-target effects for certain ERK inhibitors might occur at doses greater than 10 µM.

Q3: How can I confirm that this compound is effectively inhibiting its target?

The most direct method to confirm the inhibitory activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of Erk2 (p-Erk1/2). A significant decrease in the levels of phosphorylated Erk1/2 (Thr202/Tyr204) upon treatment with this compound, without a significant change in total Erk1/2 levels, indicates effective inhibition. Additionally, you can assess the phosphorylation of downstream targets of Erk2, such as RSK (p90 ribosomal S6 kinase), as a further confirmation of pathway inhibition.

Troubleshooting Guides

Problem 1: No significant inhibition of Erk2 phosphorylation is observed after treatment with this compound.

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 50 µM).
Insufficient Treatment Duration Conduct a time-course experiment, treating cells for shorter (e.g., 15, 30, 60 minutes) and longer (e.g., 4, 8, 12, 24 hours) durations.
Inhibitor Instability Ensure proper storage of the this compound stock solution as recommended by the supplier. Prepare fresh working solutions for each experiment.
High Cell Density High cell confluence can sometimes affect signaling pathways. Ensure that cells are seeded at an appropriate density and are in the logarithmic growth phase.
Basal Erk2 Activity is Too Low If the basal level of p-Erk2 in your cell line is low, you may need to stimulate the pathway with a growth factor (e.g., EGF, FGF) or serum to observe a significant inhibitory effect.

Problem 2: Significant cell death is observed at the effective inhibitory concentration.

Possible Cause Troubleshooting Step
Off-Target Toxicity The concentration of this compound may be too high, leading to off-target effects. Try to use the lowest effective concentration that provides significant Erk2 inhibition.
Long-Term Inhibition Effects Continuous inhibition of the Erk pathway can induce apoptosis in some cell lines. Consider shorter treatment durations that are sufficient to study the desired downstream effects.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.1%).

Data Presentation

Table 1: Example Time-Course of Erk2 Inhibition

Treatment Duration% p-Erk1/2 Inhibition (vs. Stimulated Control)
15 minutes35%
30 minutes68%
1 hour85%
2 hours92%
4 hours95%
8 hours93%
12 hours88%
24 hours75%

Note: The data presented in this table is for illustrative purposes only. Optimal inhibition kinetics for this compound must be determined empirically.

Table 2: Example Dose-Response of Erk2 Inhibition

This compound Concentration% p-Erk1/2 Inhibition (at 2 hours)
10 nM15%
50 nM45%
100 nM70%
500 nM90%
1 µM96%
5 µM98%
10 µM98%

Note: The data presented in this table is for illustrative purposes only. The optimal concentration for this compound must be determined empirically.

Experimental Protocols

Protocol 1: Determining the Optimal Treatment Duration of this compound

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Starvation (Optional): If studying stimulated Erk2 activity, serum-starve the cells for 4-16 hours prior to treatment to reduce basal signaling.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make fresh serial dilutions in serum-free media to achieve the desired final concentrations.

  • Time-Course Treatment: Add the determined optimal concentration of this compound to the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). If applicable, add a stimulating agent (e.g., 100 ng/mL EGF) for the last 5-10 minutes of the inhibitor incubation period for all time points, including the untreated control.

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-Erk1/2 (Thr202/Tyr204) and total Erk1/2. Use a suitable secondary antibody and detection reagent to visualize the bands.

  • Analysis: Quantify the band intensities and normalize the p-Erk1/2 signal to the total Erk1/2 signal. Determine the time point at which maximum inhibition is achieved.

Mandatory Visualizations

Erk_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK Erk1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, Transcription Factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Erk2_IN1 This compound Erk2_IN1->ERK

Caption: The canonical MAP Kinase (MAPK) signaling pathway leading to Erk1/2 activation.

Experimental_Workflow Start Start: Seed Cells Starve Serum Starve Cells (4-16 hours) Start->Starve DoseResponse Dose-Response Experiment (Varying [this compound]) Starve->DoseResponse TimeCourse Time-Course Experiment (Optimal [this compound]) DoseResponse->TimeCourse Stimulate Stimulate with Growth Factor (e.g., EGF for 5-10 min) TimeCourse->Stimulate Lyse Lyse Cells Stimulate->Lyse Western Western Blot for p-Erk1/2 & Total Erk1/2 Lyse->Western Analyze Analyze Data & Determine Optimal Conditions Western->Analyze End End Analyze->End

Caption: Workflow for determining the optimal concentration and duration of this compound treatment.

Troubleshooting_Tree Problem Problem: No/Low Erk2 Inhibition CheckConc Is [Inhibitor] Optimal? Problem->CheckConc CheckTime Is Treatment Time Sufficient? CheckConc->CheckTime Yes Solution1 Perform Dose-Response CheckConc->Solution1 No CheckBasal Is Basal p-Erk High Enough? CheckTime->CheckBasal Yes Solution2 Perform Time-Course CheckTime->Solution2 No Solution3 Stimulate Pathway (e.g., with EGF) CheckBasal->Solution3 No Success Problem Solved CheckBasal->Success Yes Solution1->Success Solution2->Success Solution3->Success

Caption: Decision tree for troubleshooting lack of Erk2 inhibition.

References

Technical Support Center: Controlling for Solvent Effects of DMSO with Erk2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Erk2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of DMSO to use as a solvent for Erk2 inhibitors?

A1: It is recommended to keep the final concentration of DMSO in your cell culture or enzymatic assay as low as possible, ideally below 0.1% (v/v). While some cell lines may tolerate up to 0.5%, it's crucial to determine the specific tolerance of your experimental system as DMSO can have dose-dependent effects on cell viability and signaling pathways.[1]

Q2: Can DMSO itself affect the ERK signaling pathway?

A2: Yes, the effects of DMSO on the MAPK/ERK pathway can be complex and cell-type dependent. Some studies have shown that DMSO can inhibit the phosphorylation of JNK and p38 MAP kinases without altering ERK activation.[2] However, other reports indicate that DMSO can induce phosphorylation of ERK.[3] Therefore, a vehicle control (cells or assay treated with the same concentration of DMSO used to dissolve the inhibitor) is absolutely essential for every experiment.

Q3: How should I prepare and store my Erk2 inhibitor stock solution in DMSO?

A3: Most Erk2 inhibitors are soluble in DMSO at high concentrations (e.g., 10-20 mM). It is best practice to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use volumes, and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working dilutions, dilute the stock solution in your assay buffer or cell culture medium.[4]

Q4: What are the potential off-target effects of Erk2 inhibitors?

A4: While potent Erk2 inhibitors like SCH772984 are highly selective, they can inhibit other kinases at higher concentrations.[5][6] For example, at 1 µM, SCH772984 can show some inhibition of kinases such as CLK2, FLT4, and HASPIN.[6] It is crucial to use the lowest effective concentration of the inhibitor to minimize off-target effects and to consult kinase selectivity data when available.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of Erk2 Activity in Western Blot
Possible Cause Troubleshooting Step
Degraded Inhibitor Prepare a fresh stock solution of the Erk2 inhibitor. Ensure proper storage of aliquots at -20°C or -80°C.
Incorrect Inhibitor Concentration Verify the calculations for your working dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
Suboptimal Antibody Performance Use a validated antibody for phospho-ERK1/2 (Thr202/Tyr204). Ensure you are following the manufacturer's recommended protocol for antibody dilution and incubation times.
High Basal ERK Activity Serum-starve cells before stimulation and inhibitor treatment to reduce basal ERK phosphorylation.
DMSO Concentration Variability Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Problem 2: High Background or Non-Specific Bands in Western Blot
Possible Cause Troubleshooting Step
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.
Insufficient Washing Increase the number and/or duration of washes after primary and secondary antibody incubations.
Blocking is Ineffective Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk) or increase the blocking time.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer, and filter sterilize if necessary.
Problem 3: Discrepancy Between Kinase Assay and Cell-Based Assay Results
Possible Cause Troubleshooting Step
Cell Permeability of the Inhibitor Confirm that the Erk2 inhibitor is cell-permeable. If not, consider using a different inhibitor or a different assay.
Inhibitor Metabolism by Cells Cells may metabolize the inhibitor over time, reducing its effective concentration. Consider shorter incubation times or repeated dosing.
DMSO-Induced Cellular Stress High concentrations of DMSO can induce stress responses that may counteract the effect of the Erk2 inhibitor. Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cells.
Off-Target Effects in Cells The inhibitor may have off-target effects in the complex cellular environment that are not present in a purified kinase assay.

Quantitative Data Summary

Here we use SCH772984 as a representative potent and selective Erk2 inhibitor, which can be considered as "Erk2 IN-1" for experimental purposes.

Table 1: Potency of SCH772984 Against Erk1 and Erk2

TargetIC50 (nM)Assay Type
Erk14Cell-free enzymatic assay
Erk21Cell-free enzymatic assay

Data sourced from Selleck Chemicals and MedChemExpress.[7][8][9]

Table 2: Kinase Selectivity Profile of SCH772984

Kinase% Inhibition at 1 µM
MAPK1 (ERK2) 100%
MAP4K4 (HGK)71%
CLK265%
MINK166%
TTK62%
FLT4 (VEGFR3)60%
GSG2 (Haspin)51%
PRKD1 (PKC mu)50%

This table shows a selection of off-target kinases with >50% inhibition at a 1 µM concentration of SCH772984, highlighting its selectivity for Erk2.[6]

Experimental Protocols

Protocol 1: In Vitro Erk2 Kinase Assay

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[10]

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.

    • Erk2 Enzyme: Dilute purified active Erk2 in Kinase Buffer to the desired concentration (e.g., 3 ng per reaction).

    • Substrate/ATP Mix: Prepare a solution of a suitable Erk2 substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Buffer.

    • Erk2 Inhibitor: Perform serial dilutions of the Erk2 inhibitor stock solution in Kinase Buffer to achieve the desired final concentrations. Include a "no inhibitor" control with DMSO at the same final concentration as the inhibitor wells.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of diluted inhibitor or DMSO vehicle to the appropriate wells.

    • Add 2 µl of diluted Erk2 enzyme to each well.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

Protocol 2: Western Blot for Phospho-Erk1/2

This protocol is a general guideline and may need optimization for specific antibodies and cell lines.[11][12][13][14]

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the Erk2 inhibitor or DMSO vehicle for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Erk1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Erk1/2 or a housekeeping protein like β-actin.

Protocol 3: MTT Cell Viability Assay

This protocol is based on standard MTT assay procedures.[15][16][17][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of the Erk2 inhibitor. Include a vehicle control with the highest concentration of DMSO used. Also, include a "no treatment" control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK Erk1/2 MEK->ERK Phosphorylates (Thr202/Tyr204) Transcription Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription Phosphorylates Erk2_IN1 This compound (e.g., SCH772984) Erk2_IN1->ERK Inhibits ATP binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulates

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock Prepare this compound Stock in 100% DMSO Working Prepare Working Dilutions in Assay Medium Stock->Working Treat Treat Cells with: - this compound - Vehicle (DMSO Control) - No Treatment Control Working->Treat Kinase In Vitro Kinase Assay Working->Kinase Cells Seed Cells in Multi-well Plate Cells->Treat WB Western Blot (p-Erk, Total Erk) Treat->WB MTT MTT Assay (Cell Viability) Treat->MTT Analyze Quantify and Compare Results to Vehicle Control WB->Analyze MTT->Analyze Kinase->Analyze

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results with This compound Inhibitor_Issue Inhibitor Activity Problem->Inhibitor_Issue DMSO_Issue DMSO Effects Problem->DMSO_Issue Assay_Issue Assay Variability Problem->Assay_Issue Cell_Issue Cellular Response Problem->Cell_Issue Sol_Inhibitor - Prepare fresh stock - Verify concentration Inhibitor_Issue->Sol_Inhibitor Sol_DMSO - Use consistent, low [DMSO] - Always include vehicle control DMSO_Issue->Sol_DMSO Sol_Assay - Optimize antibody dilutions - Check buffer quality Assay_Issue->Sol_Assay Sol_Cell - Check for cell line variability - Perform dose-response Cell_Issue->Sol_Cell

Caption: A logical approach to troubleshooting inconsistent results with Erk2 inhibitors.

References

Validation & Comparative

Validating the Specificity of Erk2 IN-1 Using Phospho-ERK Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Erk2 IN-1 with other ERK inhibitors, focusing on the validation of its specificity through p-ERK western blotting. Detailed experimental protocols and supporting data are presented to aid researchers in making informed decisions for their studies.

Introduction to ERK Signaling and Inhibition

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and motility.[1][3][4] Dysregulation of the ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][5][6]

ERK1 and ERK2 are activated via phosphorylation on both threonine and tyrosine residues by their upstream kinases, MEK1 and MEK2.[3][4] Small molecule inhibitors targeting various components of this pathway, including RAF, MEK, and ERK, have been developed as potential anti-cancer therapeutics.[3][7] Validating the specificity of these inhibitors is crucial to ensure that their biological effects are indeed due to the intended target inhibition.

This compound is a small molecule inhibitor designed to target ERK2.[8] This guide focuses on the use of phospho-ERK (p-ERK) western blotting as a direct and reliable method to validate the on-target activity and specificity of this compound.

The MAPK/ERK Signaling Pathway

The following diagram illustrates the core components of the MAPK/ERK signaling cascade, highlighting the central role of ERK1/2. Growth factor binding to receptor tyrosine kinases (RTKs) initiates a signaling cascade that leads to the activation of Ras, which in turn recruits and activates RAF kinases.[3] RAF then phosphorylates and activates MEK1/2, which are the sole known activators of ERK1/2.[3] Activated ERK1/2 can then translocate to the nucleus to regulate transcription factors or remain in the cytoplasm to phosphorylate various substrates, thereby controlling diverse cellular responses.[9][10]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates RAF RAF Ras->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Substrates_cyto Cytoplasmic Substrates pERK->Substrates_cyto Phosphorylates pERK_n p-ERK1/2 pERK->pERK_n Translocates TF Transcription Factors pERK_n->TF Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates

Caption: The MAPK/ERK Signaling Pathway.

Comparative Analysis of ERK Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used ERK inhibitors. This data provides a quantitative comparison of their potency. It is important to note that IC50 values can vary depending on the assay conditions and cell type used.

InhibitorTarget(s)IC50 (ERK1)IC50 (ERK2)Reference
This compound ERK2 N/A 1.8 nM [8]
Ulixertinib (BVD-523)ERK1/2<0.3 nM<0.3 nM[11]
SCH772984ERK1/24 nM1 nM[11]
Temuterkib (LY3214996)ERK1/25 nM5 nM[11]
MK-8353ERK1/220 nM7 nM[12]
PD98059MEK1/2N/AN/A[11]

N/A: Not available or not applicable as the primary target is not ERK.

This table highlights that while many inhibitors target both ERK1 and ERK2, this compound exhibits high potency specifically for ERK2.[8] This specificity can be advantageous in studies aiming to dissect the distinct roles of ERK2.

Experimental Protocol: Validating this compound Specificity with p-ERK Western Blot

This section details the methodology for assessing the inhibitory effect of this compound on ERK2 phosphorylation.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HeLa, A375, or a cell line relevant to your research) to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

  • Pre-treat the cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with a known activator of the ERK pathway (e.g., 100 ng/mL EGF or 200 nM PMA) for 5-15 minutes. Include an unstimulated control.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[13]

  • Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[14]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]

4. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-Phospho-ERK1/2 (Thr202, Tyr204)) overnight at 4°C.[15][16] Recommended dilutions are typically between 1:500 and 1:2000.[17]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or housekeeping protein signal.

Experimental Workflow

The following diagram outlines the key steps in the p-ERK western blot workflow for validating this compound specificity.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (Serum Starvation, Inhibitor, Stimulant) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis Stripping Stripping & Re-probing (Total ERK / Housekeeping) Detection->Stripping Stripping->Analysis

Caption: p-ERK Western Blot Workflow.

Interpreting the Results

A successful experiment will demonstrate a dose-dependent decrease in the p-ERK signal in cells treated with this compound upon stimulation. The unstimulated control should show low basal p-ERK levels, while the stimulated, vehicle-treated control should exhibit a strong p-ERK signal. By comparing the inhibition of the p-ERK2 band (typically the lower band at ~42 kDa) to the p-ERK1 band (the upper band at ~44 kDa), the specificity of this compound can be assessed. A significant reduction in the p-ERK2 band with minimal effect on the p-ERK1 band would confirm the inhibitor's specificity.

Conclusion

Validating the specificity of kinase inhibitors is a critical step in drug discovery and basic research. The p-ERK western blot is a robust and widely used method to directly measure the on-target effect of ERK inhibitors like this compound.[13] By following the detailed protocol and comparing the results with other known inhibitors, researchers can confidently assess the specificity and potency of this compound in their experimental systems. This rigorous validation is essential for the accurate interpretation of experimental outcomes and the advancement of targeted therapies.

References

A Comparative Guide to ERK Inhibitors: Erk2 IN-1 (DEL-22379) versus Ulixertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent ERK inhibitors, Erk2 IN-1 (also known as DEL-22379) and Ulixertinib (BVD-523). The information presented is based on publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Executive Summary

Ulixertinib is a potent, ATP-competitive inhibitor of ERK1 and ERK2 with high selectivity. In contrast, this compound (DEL-22379) acts through a distinct mechanism by inhibiting ERK2 dimerization, a process required for its full activation and signaling to cytoplasmic substrates. While Ulixertinib's potency and selectivity have been extensively characterized against large kinase panels, similar comprehensive data for this compound is not as readily available in the public domain. This guide summarizes the current understanding of their respective potencies, selectivities, and mechanisms of action.

Data Presentation

Table 1: Biochemical Potency of this compound (DEL-22379) and Ulixertinib
CompoundTargetAssay TypePotency (IC₅₀/Kᵢ)Mechanism of Action
This compound (DEL-22379) ERK2 DimerizationCo-immunoprecipitation~0.5 µM (IC₅₀)[1][2]Allosteric, inhibits protein-protein interaction
Ulixertinib (BVD-523) ERK1Biochemical Kinase Assay<0.3 nM (Kᵢ)[3]ATP-competitive, inhibits kinase activity
ERK2Biochemical Kinase Assay<0.3 nM (IC₅₀)[1]ATP-competitive, inhibits kinase activity
Table 2: Cellular Activity of this compound (DEL-22379) and Ulixertinib
CompoundCell LinesAssay TypeEffect
This compound (DEL-22379) Various cancer cell linesProliferation AssayPotent anti-proliferative effects[4]
Ulixertinib (BVD-523) A375 melanoma cellspRSK InhibitionInhibition of downstream ERK signaling[1]
Various cancer cell linesProliferation AssayReduced proliferation and enhanced caspase activity[3]
Table 3: Selectivity Profile of Ulixertinib
KinaseKᵢ (nM)Fold Selectivity vs. ERK2
ERK2 <0.31
ERK1 <0.3~1
Other 73 kinases >2,100>7,000
(Data from a panel of 75 kinases)[3]

Note on this compound (DEL-22379) Selectivity: A comprehensive, quantitative kinase selectivity profile for this compound (DEL-22379) from a large panel kinase screen is not publicly available. It is reported to not inhibit ERK phosphorylation or kinase activity directly[2]. However, some studies suggest potential off-target effects at higher concentrations[5].

Signaling Pathway and Experimental Workflow Diagrams

ERK Signaling Pathway and Inhibitor Mechanisms

ERK_Pathway ERK Signaling Pathway and Inhibitor Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK_mono ERK1/2 (Monomer) MEK->ERK_mono Phosphorylation ERK_dimer ERK1/2 (Dimer) ERK_mono->ERK_dimer Dimerization Nuclear_Substrates Nuclear Substrates (e.g., Transcription Factors) ERK_mono->Nuclear_Substrates Translocation & Phosphorylation Cytoplasmic_Substrates Cytoplasmic Substrates (e.g., RSK) ERK_dimer->Cytoplasmic_Substrates Phosphorylation Ulixertinib Ulixertinib Ulixertinib->ERK_mono Inhibits kinase activity Erk2_IN1 This compound (DEL-22379) Erk2_IN1->ERK_dimer Inhibits dimerization

Caption: The ERK signaling cascade and points of intervention for Ulixertinib and this compound.

General Experimental Workflow for Kinase Inhibitor Evaluation

Workflow Kinase Inhibitor Evaluation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Binding_Assay Binding Assay (e.g., LanthaScreen) Kinase_Assay Kinase Activity Assay (e.g., ADP-Glo) Binding_Assay->Kinase_Assay Selectivity_Profiling Kinome Scan Kinase_Assay->Selectivity_Profiling Target_Engagement Target Engagement (e.g., In-Cell Western) Selectivity_Profiling->Target_Engagement Downstream_Signaling Downstream Signaling (e.g., p-RSK Western Blot) Target_Engagement->Downstream_Signaling Proliferation_Assay Cell Viability/ Proliferation Assay Downstream_Signaling->Proliferation_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Proliferation_Assay->PK_PD Efficacy Xenograft Tumor Growth Inhibition PK_PD->Efficacy

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant ERK1 or ERK2 enzyme

  • Myelin basic protein (MBP) or other suitable substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (Ulixertinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing kinase buffer, ERK enzyme, and substrate.

    • Add serial dilutions of the test inhibitor (e.g., Ulixertinib) or DMSO (vehicle control) to the wells of the plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Phospho-ERK Assay (In-Cell Western™ Assay)

This immunocytochemical assay quantifies the levels of phosphorylated ERK (p-ERK) within cells grown in microplates.

Materials:

  • Cells cultured in 96-well or 384-well plates

  • Test inhibitors (Ulixertinib or this compound)

  • Stimulant (e.g., EGF, PMA)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2

  • Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies

  • DNA stain for normalization (e.g., DRAQ5™)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in microplates and allow them to adhere.

    • Serum-starve the cells if necessary.

    • Pre-treat cells with serial dilutions of the test inhibitor or DMSO for a specified time.

    • Stimulate the cells with an agonist to induce ERK phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with fixation solution.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer.

  • Immunostaining:

    • Block non-specific binding with blocking buffer.

    • Incubate with a cocktail of primary antibodies against p-ERK and total ERK.

    • Wash the cells.

    • Incubate with a cocktail of corresponding IRDye®-conjugated secondary antibodies.

    • Wash the cells.

    • (Optional) Stain with a DNA dye for cell number normalization.

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both p-ERK and total ERK (and the DNA stain if used).

    • Normalize the p-ERK signal to the total ERK signal (or cell number).

    • Calculate IC₅₀ values by plotting the normalized p-ERK signal against the inhibitor concentration.

ERK Dimerization Assay (Co-immunoprecipitation)

This assay is used to assess the ability of a compound like this compound (DEL-22379) to inhibit the dimerization of ERK proteins.

Materials:

  • Cells expressing differentially tagged ERK proteins (e.g., HA-ERK and FLAG-ERK)

  • Test inhibitor (this compound)

  • Lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-FLAG antibody)

  • Protein A/G beads

  • Antibodies for Western blotting (e.g., anti-HA and anti-FLAG antibodies)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test inhibitor or DMSO.

    • Stimulate cells to induce ERK dimerization (e.g., with EGF).

    • Lyse the cells in a suitable lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-FLAG antibody to pull down FLAG-ERK and any interacting proteins.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

  • Western Blotting:

    • Elute the proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-ERK.

    • Re-probe the membrane with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-ERK.

  • Data Analysis:

    • Quantify the band intensities.

    • A decrease in the amount of co-immunoprecipitated HA-ERK in the presence of the inhibitor indicates inhibition of ERK dimerization.

References

Validating On-Target Effects of Erk2 IN-1: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Erk2 IN-1, a potent inhibitor of Extracellular signal-regulated kinase 2 (Erk2). We present a head-to-head comparison with alternative small molecule inhibitors and the gold-standard genetic approach of CRISPR/Cas9-mediated gene knockout. This guide is designed to equip researchers with the necessary data, protocols, and conceptual frameworks to rigorously assess the specificity and efficacy of Erk2 inhibitors in their experimental systems.

Executive Summary

The validation of a small molecule inhibitor's on-target effects is a critical step in drug discovery and chemical biology. This guide focuses on this compound and outlines how to differentiate its specific effects from potential off-target activities. We provide a detailed comparison with other commercially available Erk2 inhibitors, supported by quantitative data. Furthermore, we present a definitive method for on-target validation by comparing the phenotypic outcomes of this compound treatment with those observed upon CRISPR-mediated knockout of the MAPK1 gene, which encodes Erk2.

Comparison of Erk2 Inhibitors

A variety of small molecule inhibitors targeting Erk1 and Erk2 are available to researchers. The table below summarizes the in vitro potencies (IC50 values) of this compound and several common alternatives. It is important to note that while these inhibitors are often used interchangeably, their selectivity and off-target profiles can vary significantly.

InhibitorErk2 IC50 (nM)Erk1 IC50 (nM)Notes
This compound (ERK-IN-2) 1.8 -High potency for Erk2.[1]
Ulixertinib (BVD-523)<0.3[2]<0.3[2]Potent and reversible inhibitor of both Erk1 and Erk2.[2]
SCH7729841[2]4[2]Novel, specific inhibitor of Erk1/2.[2]
Ravoxertinib (GDC-0994)0.3[2]1.1[2]Highly selective Erk1/2 inhibitor.[2]
Temuterkib (LY3214996)5[2]5[2]Selective Erk1/2 inhibitor.[2]
MK-8353 (SCH900353)8.8 (activated), 0.5 (non-activated)23.0 (activated)Selective and potent Erk inhibitor.[2]
VX-11e1517[3]Potent and selective Erk inhibitor.[3]
FR 180204140310ATP-competitive, selective Erk inhibitor.[2]

CRISPR-Mediated Knockout vs. Pharmacological Inhibition

While small molecule inhibitors are invaluable tools, they are susceptible to off-target effects. CRISPR/Cas9-mediated gene knockout provides a genetic approach to validate the on-target effects of an inhibitor. By comparing the cellular phenotype induced by this compound to that of cells with a complete loss of Erk2 protein, researchers can ascertain the specificity of the inhibitor.

FeaturePharmacological Inhibition (this compound)CRISPR-Mediated Knockout (Erk2 KO)Key Considerations
Mechanism Binds to the ATP-binding site of Erk2, preventing its phosphorylation and activation.[4]Introduces a double-strand break in the MAPK1 gene, leading to a frameshift mutation and loss of Erk2 protein expression.Inhibition is typically rapid and reversible, while knockout is permanent.
Specificity Potential for off-target binding to other kinases or proteins.Highly specific to the targeted gene, minimizing off-target effects.Comparing the two can reveal off-target effects of the inhibitor.
Phenotypic Outcome Should mimic the phenotype of Erk2 knockout if the inhibitor is highly specific.Represents the true phenotype resulting from the loss of Erk2 function.Discrepancies may indicate off-target activities of the inhibitor or compensatory mechanisms in knockout cells.[5]
Experimental Timeline Short-term treatment (hours to days).Longer timeline for generating and validating knockout cell lines (weeks to months).[6]The choice of method depends on the experimental question and available resources.

Experimental Protocols

Western Blotting for Erk2 Activity

This protocol is designed to assess the phosphorylation status of Erk2 and its downstream target RSK1 as a readout of Erk2 activity following inhibitor treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, anti-phospho-RSK1 (Ser380), anti-RSK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with this compound or alternative inhibitors at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins in treated samples to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.

Materials:

  • 96-well plates

  • Cell culture medium

  • Erk2 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound or other inhibitors. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.

CRISPR/Cas9-Mediated Knockout of Erk2

This protocol provides a general workflow for generating Erk2 knockout cell lines using CRISPR/Cas9.

Materials:

  • Cas9 nuclease expression vector (e.g., pX458, which also expresses GFP)

  • gRNA expression vector or synthetic gRNAs targeting an early exon of the MAPK1 gene

  • Lipofectamine or other transfection reagent

  • Fluorescence-activated cell sorter (FACS) or antibiotic selection if the plasmid contains a resistance marker

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • Sanger sequencing reagents

Procedure:

  • gRNA Design and Cloning: Design and clone two or more gRNAs targeting an early exon of the MAPK1 gene into a suitable vector.

  • Transfection: Transfect the Cas9 and gRNA expression plasmids into the target cell line.

  • Cell Sorting/Selection: 24-48 hours post-transfection, either sort GFP-positive cells by FACS or apply antibiotic selection to enrich for transfected cells.

  • Single-Cell Cloning: Plate the sorted/selected cells at a density of ~1 cell per well in a 96-well plate.

  • Colony Expansion: Allow single cells to grow into colonies and expand them.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and perform PCR to amplify the region targeted by the gRNA.

  • Validation of Knockout:

    • Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blotting: Perform Western blotting to confirm the complete absence of Erk2 protein expression in the knockout clones.

Visualizing Key Concepts

CRISPR_Validation_Workflow cluster_design Design & Preparation cluster_editing Gene Editing cluster_cloning Clonal Isolation cluster_validation Validation cluster_phenotype Phenotypic Analysis gRNA_design Design gRNAs targeting Erk2 (MAPK1) Vector_prep Clone gRNAs into Cas9 vector gRNA_design->Vector_prep Transfection Transfect cells with Cas9/gRNA plasmids Vector_prep->Transfection Selection Select/Sort transfected cells Transfection->Selection Single_cell Single-cell cloning Selection->Single_cell Expansion Expand clonal populations Single_cell->Expansion Genotyping Genomic DNA sequencing (Sanger) Expansion->Genotyping Protein_analysis Western blot for Erk2 protein Expansion->Protein_analysis Phenotype Compare phenotype of KO cells vs. inhibitor-treated cells Genotyping->Phenotype Protein_analysis->Phenotype

Validation_Logic cluster_inhibitor Pharmacological Approach cluster_crispr Genetic Approach Hypothesis This compound specifically inhibits Erk2 Inhibitor_phenotype Phenotype A (this compound treatment) Hypothesis->Inhibitor_phenotype CRISPR_phenotype Phenotype B (Erk2 KO) Hypothesis->CRISPR_phenotype Comparison Phenotype A == Phenotype B? Inhibitor_phenotype->Comparison CRISPR_phenotype->Comparison Conclusion_on_target Conclusion: On-target effect validated Comparison->Conclusion_on_target Yes Conclusion_off_target Conclusion: Potential off-target effects Comparison->Conclusion_off_target No

References

A Comparative Guide to Confirming Cellular Uptake and Target Engagement of ERK2 Inhibitors: Erk2 IN-1 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches its intracellular target and engages it effectively is a critical step in the drug discovery pipeline. This guide provides a comparative overview of experimental approaches to validate the cellular uptake and target engagement of the selective ERK2 inhibitor, Erk2 IN-1, alongside two other well-characterized ERK1/2 inhibitors, SCH772984 and GDC-0994.

This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for essential assays, and visualizes signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to ERK2 Inhibition

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making ERK2 a prime target for therapeutic intervention. Evaluating the efficacy of ERK2 inhibitors requires robust methods to confirm their ability to enter cells and bind to their intended target.

Comparative Analysis of ERK2 Inhibitors

This guide focuses on three selective inhibitors of ERK2:

  • This compound (Compound 28): A selective ERK2 inhibitor.[1]

  • SCH772984: A potent and selective ERK1/2 inhibitor with a unique binding mechanism.[2]

  • GDC-0994 (Ravoxertinib): A highly selective and orally bioavailable ERK1/2 inhibitor that has been evaluated in clinical trials.[3][4]

The following tables provide a comparative summary of the reported biochemical potency and cellular activity of these inhibitors.

Table 1: Biochemical Potency of ERK2 Inhibitors

CompoundTargetIC50 (nM)Assay Type
This compound ERK27Enzymatic Assay
SCH772984 ERK14Cell-free Assay
ERK21Cell-free Assay
GDC-0994 ERK11.1Cell-free Assay
ERK20.3Cell-free Assay

Table 2: Cellular Activity and Target Engagement of ERK2 Inhibitors

CompoundCell LineCellular AssayIC50 / EC50 (nM)
This compound HT-29Caspase Activity118
BRAF/KRAS mutantCaspase Activity80
SCH772984 HCT116pRSK Inhibition~10-50
HCT116CETSA (ERK1)16
HCT116CETSA (ERK2)11
GDC-0994 HCT116pRSK Inhibition~100-500
HCT116CETSA (ERK1)~1000
HCT116CETSA (ERK2)~1000

Experimental Methodologies

Confirmation of cellular uptake and target engagement relies on a combination of techniques that probe the inhibitor's effect on the target protein and downstream signaling pathways within a cellular context.

Western Blotting for Phospho-ERK (p-ERK) and Phospho-RSK (p-RSK)

A fundamental method to assess target engagement is to measure the phosphorylation status of ERK2 and its direct downstream substrate, RSK. A reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-RSK) upon inhibitor treatment indicates that the compound has entered the cell and is inhibiting ERK2 kinase activity.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, A375) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the ERK2 inhibitor (e.g., this compound, SCH772984, GDC-0994) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST and incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-RSK (e.g., Ser380), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly confirm target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.

  • Detection: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of soluble ERK2 at each temperature.

  • Data Analysis: Plot the amount of soluble ERK2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantitatively measures the binding of a test compound to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding for a NanoLuc®-ERK2 fusion protein.

  • Cell Plating: Seed the transfected cells into a multi-well plate.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations, followed by the addition of the NanoBRET™ fluorescent tracer.

  • Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer.

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and allows for the determination of an IC50 value for target engagement.

Visualizing Signaling and Experimental Workflows

Graphviz diagrams are provided to illustrate the ERK signaling pathway and the workflows of the key experimental techniques.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 MEK->ERK2 RSK RSK ERK2->RSK Transcription Factors Transcription Factors ERK2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->ERK2 Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway.

Western_Blot_Workflow Cell Treatment\n(Erk2 Inhibitor) Cell Treatment (Erk2 Inhibitor) Cell Lysis Cell Lysis Cell Treatment\n(Erk2 Inhibitor)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Antibody Incubation\n(p-ERK, total ERK) Antibody Incubation (p-ERK, total ERK) Western Blot Transfer->Antibody Incubation\n(p-ERK, total ERK) Detection (ECL) Detection (ECL) Antibody Incubation\n(p-ERK, total ERK)->Detection (ECL) Data Analysis Data Analysis Detection (ECL)->Data Analysis

Caption: Workflow for Western Blot analysis.

CETSA_Workflow Cell Treatment\n(Inhibitor vs. Vehicle) Cell Treatment (Inhibitor vs. Vehicle) Heating (Temperature Gradient) Heating (Temperature Gradient) Cell Treatment\n(Inhibitor vs. Vehicle)->Heating (Temperature Gradient) Cell Lysis Cell Lysis Heating (Temperature Gradient)->Cell Lysis Centrifugation\n(Separate Soluble/Aggregated) Centrifugation (Separate Soluble/Aggregated) Cell Lysis->Centrifugation\n(Separate Soluble/Aggregated) Analysis of Soluble Fraction\n(e.g., Western Blot) Analysis of Soluble Fraction (e.g., Western Blot) Centrifugation\n(Separate Soluble/Aggregated)->Analysis of Soluble Fraction\n(e.g., Western Blot) Generate Melting Curve Generate Melting Curve Analysis of Soluble Fraction\n(e.g., Western Blot)->Generate Melting Curve Compare Shifts (Target Engagement) Compare Shifts (Target Engagement) Generate Melting Curve->Compare Shifts (Target Engagement)

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

Confirming the cellular uptake and target engagement of ERK2 inhibitors is paramount for their preclinical and clinical development. This guide has provided a comparative framework for evaluating this compound against other well-established inhibitors like SCH772984 and GDC-0994. By employing a combination of techniques such as Western blotting for downstream pathway modulation, CETSA for direct target binding, and NanoBRET for quantitative live-cell engagement, researchers can build a comprehensive understanding of their compound's cellular performance. The provided protocols and visualizations serve as a practical resource for designing and interpreting these critical experiments.

References

A Comparative Guide to the Reversibility of ERK2 Inhibition: Ulixertinib vs. CC-90003

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the MAPK/ERK signaling cascade, a pathway frequently dysregulated in various cancers. Inhibition of ERK2 is a promising therapeutic strategy. The nature of this inhibition—whether it is reversible or irreversible—has profound implications for a drug's pharmacodynamics, efficacy, and potential for resistance. This guide provides a detailed comparison of two ERK2 inhibitors with distinct mechanisms of action: Ulixertinib (BVD-523), a reversible inhibitor, and CC-90003, a covalent (irreversible) inhibitor.

Mechanism of Action: A Tale of Two Binding Modes

Ulixertinib (BVD-523) is a potent, selective, and reversible ATP-competitive inhibitor of ERK1 and ERK2.[1][2] Its mechanism relies on non-covalent interactions with the ATP-binding pocket of the kinase, forming a transient drug-target complex. The binding is governed by equilibrium kinetics, and the inhibitor can dissociate from the enzyme, allowing for the potential recovery of kinase activity.

CC-90003 , in contrast, is a covalent inhibitor of ERK1/2.[3][4] It initially forms a non-covalent interaction with the ATP-binding site, positioning a reactive "warhead" to form a permanent covalent bond with a specific cysteine residue (Cys166 in ERK2) within the active site.[3][5] This irreversible binding leads to sustained inhibition of the kinase, as the enzyme is permanently modified.

Quantitative Comparison of Inhibitor Potency

The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

InhibitorTargetIC50 (in vitro)Inhibition Type
Ulixertinib (BVD-523) ERK2<0.3 nMReversible, ATP-competitive
CC-90003 ERK1/210-20 nMCovalent (Irreversible)

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols for Assessing Reversibility

Washout Assay with Western Blot Analysis

This cellular assay is a straightforward method to qualitatively assess the reversibility of an inhibitor. The principle is to treat cells with the inhibitor, wash it away, and then monitor the recovery of signaling downstream of the target.

Objective: To determine if ERK2 signaling recovers after the removal of the inhibitor.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A375 melanoma cells with a BRAF V600E mutation) and grow to 70-80% confluency.

    • Treat the cells with the ERK2 inhibitor (e.g., Ulixertinib or CC-90003) at a concentration known to inhibit ERK2 signaling (e.g., 1 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Washout Procedure:

    • After the treatment period, aspirate the medium containing the inhibitor.

    • Wash the cells three times with pre-warmed, serum-free medium to remove any unbound inhibitor.

    • After the final wash, add fresh, pre-warmed complete medium to the cells.

  • Time-Course Analysis:

    • Lyse the cells at various time points after the washout (e.g., 0, 1, 2, 4, 8, and 24 hours). A "no washout" control, where the inhibitor is not removed, should also be included.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-RSK (a direct downstream substrate of ERK2) and total RSK (as a loading control). Antibodies against phospho-ERK and total ERK can also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results:

  • Reversible Inhibitor (Ulixertinib): The phospho-RSK signal will be low immediately after treatment but will gradually recover over time following washout as the inhibitor dissociates from ERK2.

  • Irreversible Inhibitor (CC-90003): The phospho-RSK signal will remain suppressed even after extended periods following washout, indicating that ERK2 activity is not restored due to the covalent bond.[4]

In Vitro Kinase Activity Assay

This biochemical assay directly measures the enzymatic activity of purified ERK2 in the presence of an inhibitor and can be adapted to assess reversibility.

Objective: To quantitatively measure the recovery of ERK2 kinase activity after inhibitor removal by dilution.

Methodology:

  • Reagents and Buffers:

    • Purified, active ERK2 enzyme.

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Substrate (e.g., myelin basic protein or a specific peptide substrate).

    • ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radiometric assays).

    • ERK2 inhibitors (Ulixertinib and CC-90003).

  • Inhibitor Pre-incubation:

    • Prepare a concentrated solution of ERK2 and the inhibitor (e.g., 100x the final assay concentration) and incubate for a set period (e.g., 30-60 minutes) to allow for binding.

  • Dilution and Kinase Reaction:

    • Initiate the kinase reaction by diluting the enzyme-inhibitor complex (e.g., 100-fold) into the kinase reaction buffer containing the substrate and ATP. This dilution significantly reduces the concentration of the free inhibitor.

    • For a reversible inhibitor, the dilution will shift the equilibrium, causing the inhibitor to dissociate from the enzyme, leading to a recovery of kinase activity over time.

    • For an irreversible inhibitor, the covalent bond will prevent dissociation, and the enzyme will remain inhibited even after dilution.

    • Run the reaction for a specific time (e.g., 30 minutes) at 30°C.

  • Detection of Kinase Activity:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection system.

Expected Results:

  • Reversible Inhibitor (Ulixertinib): The kinase activity will be significantly higher in the diluted sample compared to a control where the inhibitor concentration is maintained, indicating recovery of activity.

  • Irreversible Inhibitor (CC-90003): The kinase activity will remain low even after dilution, similar to the undiluted control, demonstrating irreversible inhibition.

Visualizing the Concepts

Signaling Pathway and Inhibition

ERK2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK2 ERK2 MEK->ERK2 Phosphorylation RSK RSK ERK2->RSK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK2->Transcription_Factors Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Ulixertinib Ulixertinib (Reversible) Ulixertinib->ERK2 Reversible Inhibition CC90003 CC-90003 (Irreversible) CC90003->ERK2 Covalent Inhibition Washout_Assay_Workflow cluster_prep Preparation cluster_washout Washout cluster_analysis Analysis Start Plate and Grow Cells Treatment Treat with Inhibitor (or Vehicle) Start->Treatment Wash Wash 3x with Inhibitor-Free Medium Treatment->Wash Add_Medium Add Fresh Medium Wash->Add_Medium Lyse Lyse Cells at Different Time Points Add_Medium->Lyse Western_Blot Western Blot for p-RSK and Total RSK Lyse->Western_Blot Analyze Analyze Recovery of Downstream Signaling Western_Blot->Analyze Inhibition_Types cluster_reversible Reversible Inhibition (Ulixertinib) cluster_irreversible Irreversible Inhibition (CC-90003) Inhibition ERK2 Inhibition Reversible_Binding Non-covalent Binding (Equilibrium) Inhibition->Reversible_Binding Irreversible_Binding Covalent Bond Formation Inhibition->Irreversible_Binding Dissociation Inhibitor Dissociates (Washout/Dilution) Reversible_Binding->Dissociation Activity_Recovery Kinase Activity Recovers Dissociation->Activity_Recovery No_Dissociation Inhibitor Does Not Dissociate Irreversible_Binding->No_Dissociation Sustained_Inhibition Sustained Kinase Inhibition No_Dissociation->Sustained_Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of Erk2 IN-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Erk2 IN-1, a small molecule kinase inhibitor, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Core Principles of Chemical Waste Management

The disposal of this compound, like other laboratory chemicals, is governed by the overarching principle that unknown or non-characterized waste should be treated as hazardous.[1] Evaporation of chemicals as a disposal method is not permitted.[2] Furthermore, intentional dilution of chemical waste to meet disposal requirements is illegal.[3] All personnel handling chemical waste must be trained in proper handling, storage, labeling, and disposal procedures.[1]

Step-by-Step Disposal Protocol for this compound

Researchers must adhere to the following procedures to ensure the safe and compliant disposal of this compound, whether in solid (powder) form or dissolved in a solvent.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect waste this compound powder, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure lid.[4]

  • Liquid Waste:

    • For this compound dissolved in a solvent, collect the solution in a designated hazardous waste container.

    • The container must be made of a material compatible with the solvent used.

    • Halogenated and non-halogenated solvent wastes should be segregated into separate containers.[2]

    • Never mix incompatible wastes. For instance, oxidizing acids should not be mixed with organic chemicals.[5]

  • Empty Containers:

    • Empty containers that held this compound should be managed as hazardous waste.[2] If the compound is classified as acutely hazardous (a "P-listed" waste), the container must not be rinsed and should be disposed of as hazardous waste.[2] Otherwise, triple-rinse the container with a suitable solvent, collect the rinsate as hazardous waste, deface the original label, and then the container may be disposed of as regular trash.[1][4]

3. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[2]

  • The label should also include the full chemical name of the contents (i.e., "this compound" and the solvent name if applicable), the approximate concentration, and the date the waste was first added to the container.[1]

4. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory.[4]

  • Containers must be kept tightly closed except when adding waste.[2][4]

  • Secondary containment should be used to prevent spills.[1]

5. Final Disposal:

  • The ultimate disposal of the collected hazardous waste must be conducted through the institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor.[3][6]

  • Do not dispose of this compound down the sink or in regular trash.[1][4] Small molecule inhibitors like ERK2 IN-5 are classified as very toxic to aquatic life with long-lasting effects, making aqueous disposal inappropriate.[7]

Spill and Emergency Procedures

In the event of a spill of this compound powder or solution:

  • Evacuate the immediate area if the spill is large or the solvent is volatile.

  • Wear appropriate PPE.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a solid spill, carefully sweep it up to avoid creating dust.[6]

  • Place the absorbed material or swept powder into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste accumulation.

ParameterGuideline
Maximum Hazardous Waste Accumulation55 gallons
Maximum Acutely Hazardous Waste Accumulation1 quart
Sink Disposal Concentration (for approved chemicals)Approx. 1% or less
Sink Disposal Volume (for approved chemicals)< 4 liters per day (with approval)

Note: These are general guidelines and may vary by institution and municipality. Always consult your local EH&S office.[1][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Erk2_IN_1_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution in Solvent) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid segregate Segregate Halogenated/ Non-Halogenated Solvents liquid_waste->segregate storage Store in Designated, Secure Area with Secondary Containment collect_solid->storage collect_liquid Collect in Labeled, Compatible Hazardous Waste Container collect_liquid->storage segregate->collect_liquid ehs_pickup Arrange for Pickup by EH&S or Licensed Contractor storage->ehs_pickup manage_empty Manage as Hazardous Waste (Triple-rinse if not P-listed) empty_container->manage_empty manage_empty->storage

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Erk2 IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Researchers and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Erk2 IN-1, a potent kinase inhibitor. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document will serve as a preferred resource for procedural guidance, fostering a culture of safety and building trust in laboratory operations.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the type of handling procedure.

Procedure Required Personal Protective Equipment (PPE)
Weighing and Preparing Stock Solutions - Gloves: Chemical-resistant gloves (e.g., nitrile), double-gloving recommended. - Eye Protection: Safety goggles with side-shields. - Respiratory Protection: A suitable respirator is necessary to avoid inhalation of the powder. - Lab Coat: A lab coat or impervious clothing should be worn.
Cell Culture and In-Vitro Assays - Gloves: Chemical-resistant gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard lab coat.
In-Vivo Studies - Gloves: Chemical-resistant gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard lab coat.
Waste Disposal - Gloves: Chemical-resistant gloves. - Eye Protection: Safety goggles with side-shields. - Lab Coat: A lab coat or impervious clothing should be worn.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages, from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal receiving Receive Compound storage Store at -20°C (powder) or -80°C (in solvent) receiving->storage weighing Weigh Powder storage->weighing dissolving Dissolve in Solvent weighing->dissolving invitro In-Vitro Assays dissolving->invitro invivo In-Vivo Studies dissolving->invivo collect Collect Waste invitro->collect invivo->collect dispose Dispose via Approved Waste Disposal Plant collect->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step. Due to its potential toxicity, especially to aquatic life, strict adherence to disposal protocols is necessary.[1]

Key Disposal Steps:

  • Segregation: All waste contaminated with this compound, including pipette tips, tubes, gloves, and excess solutions, must be segregated from general laboratory waste.

  • Collection: Use designated, clearly labeled, and leak-proof containers for collecting solid and liquid waste.

  • Labeling: Waste containers must be labeled with the contents, including the name "this compound" and appropriate hazard symbols.

  • Final Disposal: Dispose of the collected waste through an approved hazardous waste disposal facility.[1] Never dispose of this compound down the drain or in regular trash.[1]

Logical Framework for PPE Selection

The selection of appropriate PPE is directly linked to the potential for exposure during a given procedure. The following diagram outlines the decision-making process for PPE selection.

cluster_ppe_selection PPE Selection Logic start Handling this compound powder Handling Powder? start->powder liquid Handling Liquid? powder->liquid No respirator Wear Respirator powder->respirator Yes high_conc High Concentration? liquid->high_conc Yes labcoat Wear Lab Coat liquid->labcoat No goggles Wear Goggles high_conc->goggles Yes gloves Wear Gloves high_conc->gloves No respirator->liquid goggles->gloves gloves->labcoat

Caption: Decision tree for selecting appropriate PPE.

By implementing these safety protocols and utilizing the provided procedural guidance, researchers and drug development professionals can handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.